Dichloro-9H-carbazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
28804-85-5 |
|---|---|
Molecular Formula |
C12H7Cl2N |
Molecular Weight |
236.09 g/mol |
IUPAC Name |
1,2-dichloro-9H-carbazole |
InChI |
InChI=1S/C12H7Cl2N/c13-9-6-5-8-7-3-1-2-4-10(7)15-12(8)11(9)14/h1-6,15H |
InChI Key |
ZGDRLAHGFSGLRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for Dichloro 9h Carbazole
Regioselective Synthesis of the Dichloro-9H-Carbazole Core
Achieving regiochemical control during the dichlorination of the carbazole (B46965) skeleton is crucial for modulating its properties. The positions of the chlorine substituents significantly influence the molecule's electronic structure and intermolecular interactions. Syntheses can be broadly categorized as divergent, where a pre-formed carbazole ring is halogenated, or convergent, where halogenated precursors are used to construct the carbazole tricycle.
Directed Halogenation Pathways and Mechanistic Considerations
Direct electrophilic halogenation of the 9H-carbazole core is a common divergent approach. The carbazole ring system is electron-rich, and the positions most susceptible to electrophilic attack are C3, C6, C1, and C8. Without a directing group, halogenation typically occurs at the C3 and C6 positions due to their higher electron density. A widely used method for the synthesis of 3,6-dichloro-9H-carbazole involves the reaction of 9H-carbazole with an electrophilic chlorine source such as N-chlorosuccinimide (NCS). google.com
The mechanism proceeds via a standard electrophilic aromatic substitution pathway. The π-electrons of the carbazole ring attack the electrophilic chlorine atom of the reagent (e.g., NCS), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding the chlorinated carbazole. The reaction can be performed sequentially to introduce two chlorine atoms, yielding the 3,6-disubstituted product.
For regioselectivity beyond the electronically favored 3 and 6 positions, directed C-H functionalization is employed. chim.it This strategy involves the temporary installation of a directing group, often on the carbazole nitrogen, which coordinates to a transition metal catalyst (e.g., palladium, rhodium). chim.it The catalyst is then delivered to a specific C-H bond (typically at the C1 or C8 position) due to spatial proximity, enabling site-selective halogenation. chim.it While not yet specifically detailed for dichlorination, this principle allows for the synthesis of carbazole isomers that are inaccessible through traditional electrophilic substitution.
Convergent and Divergent Synthetic Routes to the Dichlorinated Carbazole Skeleton
Divergent and convergent strategies offer distinct advantages in accessing dichlorinated carbazoles. The choice of route often depends on the desired substitution pattern and the availability of starting materials.
Divergent Routes: As discussed, the most straightforward divergent synthesis involves the direct halogenation of 9H-carbazole. This method is particularly effective for producing symmetrical isomers like 3,6-dichloro-9H-carbazole. google.com
Convergent Routes: Convergent syntheses build the carbazole skeleton from smaller, pre-functionalized fragments. These methods provide excellent regiochemical control, as the positions of the chlorine atoms are determined by the starting materials. Palladium-catalyzed reactions are prominent in this area. organic-chemistry.org One such approach involves a tandem sequence of intermolecular amination and intramolecular direct arylation, using inexpensive 1,2-dichloroarenes as electrophiles to react with anilines. organic-chemistry.org Another powerful convergent method is the palladium-catalyzed cyclization of N-arylated o-iodoanilines. This process involves first coupling an o-iodoaniline with a silylaryl triflate, followed by an intramolecular Pd-catalyzed cyclization to form the carbazole ring system in good to excellent yields. nih.gov These routes are highly adaptable for creating complex and unsymmetrically substituted dichlorocarbazoles. oregonstate.edu
| Route Type | General Strategy | Advantages | Example Reaction |
| Divergent | Halogenation of a pre-formed carbazole ring. | Simplicity; good for symmetrical isomers. | 9H-Carbazole + 2 eq. NCS → 3,6-dichloro-9H-carbazole google.com |
| Convergent | Construction of the carbazole ring from chlorinated precursors. | High regiochemical control; access to complex isomers. | o-Iodoaniline + Dichlorinated Silylaryl Triflate → Pd-catalyzed Cyclization → this compound nih.gov |
Optimization of Reaction Conditions for Scalable Synthesis
For practical applications, the synthesis of this compound must be efficient and scalable. Optimization focuses on maximizing yield and purity while minimizing cost and reaction time. Key parameters include the choice of solvent, base, catalyst, temperature, and reaction time.
In the direct chlorination of carbazole with N-chlorosuccinimide, the choice of solvent is critical. Solvents like DMF or chlorinated hydrocarbons are often used. The reaction temperature is typically controlled to prevent over-halogenation and the formation of side products.
For convergent, metal-catalyzed syntheses, catalyst selection and ligand design are paramount. For instance, in the palladium-catalyzed synthesis from o-iodoanilines and silylaryl triflates, Pd(OAc)₂ is a common catalyst precursor, and phosphine (B1218219) ligands like PCy₃ are used to facilitate the catalytic cycle. nih.gov The choice of base, such as cesium fluoride (CsF) or cesium carbonate (Cs₂CO₃), is also crucial for the efficiency of both the initial cross-coupling and the final cyclization step. nih.govbeilstein-journals.org Microwave-assisted synthesis has also emerged as a technique to drastically reduce reaction times in palladium-catalyzed constructions of the 9H-carbazole core. organic-chemistry.org
The following table summarizes representative reaction conditions for synthesizing the dichlorinated carbazole core, illustrating the variety of approaches and conditions employed.
| Starting Materials | Reagents & Conditions | Product | Yield |
| Carbazole | N-Chlorosuccinimide (NCS) | 3,6-dichloro-9H-carbazole | Not specified google.com |
| o-Iodoanilines, Silylaryl Triflates | 1. CsF, Acetonitrile, rt, 10h; 2. Pd(OAc)₂, PCy₃, 100 °C, 1d | Substituted Carbazoles | Good to Excellent nih.gov |
| Anilines, 1,2-Dihaloarenes | Palladium nanocatalyst, Microwave irradiation | 9H-Carbazoles | Not specified organic-chemistry.org |
N-Functionalization of this compound
Modification at the C9 nitrogen position of the this compound core is a primary strategy for tuning the molecule's solubility, solid-state packing, and electronic properties for specific applications. N-alkylation and N-arylation are the most common functionalization techniques.
N-Alkylation and N-Arylation for Tailored Electronic and Steric Properties
N-Alkylation: The introduction of alkyl chains at the nitrogen atom is a straightforward method to improve the solubility of the carbazole derivative in organic solvents and to influence its film-forming properties. The reaction is typically achieved by deprotonating the N-H bond with a base, followed by nucleophilic substitution with an alkyl halide. A common procedure involves treating 3,6-dichloro-9H-carbazole with a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF, followed by the addition of an alkyl halide like propargyl bromide. nih.gov Microwave-assisted N-alkylation has also been shown to be a rapid and efficient method. researchgate.net
N-Arylation: Attaching an aryl group to the carbazole nitrogen can significantly alter the electronic properties, such as the HOMO/LUMO energy levels and the emission wavelength. This is often accomplished through transition metal-catalyzed cross-coupling reactions. Both copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) arylations are widely used. beilstein-journals.orgresearchgate.net A palladium-catalyzed cascade reaction using cyclic iodonium salts and anilines provides an alternative route to N-arylated carbazoles. beilstein-journals.org These reactions often require a specific ligand to facilitate the catalytic process, with Xantphos being a common choice in palladium catalysis. beilstein-journals.org
| Reaction Type | Substrates | Catalyst/Reagents | Typical Conditions |
| N-Alkylation | 3,6-dichloro-9H-carbazole, Propargyl bromide | K₂CO₃ | DMF, Room Temp, 6h nih.gov |
| N-Alkylation | 3,6-dichloro-9H-carbazole, N-methyl-N'-(2-chloroethyl)piperazine | Base | Not specified google.com |
| N-Arylation | Carbazole, Iodobenzene | CuI, 1,10-phenanthroline, KOH | DME/H₂O, 95 °C, 20h researchgate.net |
| N-Arylation | Cyclic Iodonium Salt, Aniline (B41778) | Pd(OAc)₂, Xantphos, Cs₂CO₃ | p-xylene, 125 °C, 2-4h beilstein-journals.org |
Synthesis of N-Substituted Dichloro-Carbazole Conjugated Systems
One example is the synthesis of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. mdpi.com This molecule is formed through a nucleophilic aromatic substitution (addition-elimination) reaction. First, 9H-carbazole is deprotonated with a base like potassium hydroxide (B78521) to form the potassium salt of carbazole. This potent nucleophile then attacks cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), displacing one of the chlorine atoms to form the C-N bond. mdpi.comresearchgate.net The resulting carbazole-triazine hybrid is an intensely blue fluorescent compound, demonstrating the significant impact of N-functionalization with a conjugated system. mdpi.com
Another example is the synthesis of (Z)-9-(1,2-dichloro-vin-yl)-9H-carbazole. nih.gov While the specific synthetic details are not elaborated in the reference, this structure represents the attachment of a vinyl group to the nitrogen, which can serve as a handle for further polymerization or as a component in a larger conjugated system. The dihedral angle between the dichloro-vinyl unit and the carbazole ring system is a key structural parameter influencing the degree of electronic communication between the two moieties. nih.gov
Mechanistic Insights into N-Substitution Reactions
The substitution at the nitrogen atom of the this compound ring is a fundamental strategy for modifying its properties. The mechanism of N-substitution, including alkylation and arylation, generally proceeds via a two-step process.
The initial step involves the deprotonation of the N-H bond by a suitable base. The presence of two electron-withdrawing chlorine atoms on the aromatic framework increases the acidity of the N-H proton compared to the parent 9H-carbazole, facilitating the formation of the corresponding carbazolide anion. This deprotonation is typically achieved using bases such as potassium hydroxide, sodium hydride, or lithium tert-butoxide.
The resulting dichloro-carbazolide anion is a potent nucleophile. In the second step, this anion undertakes a nucleophilic attack on an electrophilic partner.
N-Alkylation : For N-alkylation, the electrophile is typically an alkyl halide (e.g., methyl iodide, benzyl bromide). The reaction follows an SN2 pathway, where the carbazolide anion displaces the halide leaving group, forming the N-C bond. Microwave irradiation has been shown to accelerate this reaction significantly when conducted in a "dry media" with potassium carbonate as the base and adsorbent researchgate.net.
N-Arylation : For N-arylation, the electrophile is an activated aryl halide or a related species. This transformation is often accomplished via transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. In the Ullmann-type reaction, a copper catalyst is employed, which facilitates the coupling between the carbazolide anion and the aryl halide semanticscholar.org. The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the carbazolide and subsequent reductive elimination.
A notable example of N-substitution involves the reaction of carbazole with cyanuric chloride in the presence of potassium hydroxide. This reaction proceeds through an addition-elimination mechanism where the carbazolide salt attacks the electron-deficient triazine ring, leading to the displacement of a chloride ion and the formation of a C-N bond mdpi.com.
C-Functionalization of this compound Derivatives
Direct functionalization of the carbon-hydrogen (C-H) bonds on the this compound skeleton offers an atom-economical and efficient route to complex derivatives without the need for pre-functionalized starting materials. chim.itsemanticscholar.org
Transition Metal-Catalyzed C-H Activation and Functionalization
Transition metal catalysis has become an indispensable tool for the regioselective functionalization of C-H bonds in aromatic systems like carbazole. chim.itsemanticscholar.org The strategy often relies on the use of a directing group, typically installed at the N-9 position, which coordinates to the metal center and positions it in close proximity to a specific C-H bond, enabling its selective activation. nih.gov For this compound isomers such as 3,6-dichloro-9H-carbazole, the C-3 and C-6 positions are blocked, directing functionalization towards the remaining C-1, C-2, C-4, C-5, C-7, and C-8 positions.
The regioselectivity of C-H functionalization on the carbazole ring is predominantly controlled by the directing group. Pyridinyl and pyrimidinyl moieties are commonly employed as effective directing groups for C-H activation at the ortho-positions relative to the nitrogen atom of the carbazole, namely C-1 and C-8.
The general mechanism for this directed C-H activation involves several key steps:
Coordination : The nitrogen atom of the directing group (e.g., pyridine) coordinates to the transition metal catalyst (e.g., Pd(II), Ru(II)).
Cyclometalation : This coordination facilitates the intramolecular activation of the proximal C-1 (or C-8) C-H bond, leading to the formation of a stable five- or six-membered palladacycle or ruthenacycle intermediate. nih.gov This step is often concerted and is a form of electrophilic substitution on the aromatic ring by the metal center.
Functionalization : The resulting metallacyclic intermediate then reacts with a coupling partner (e.g., an alkene, alkyne, or aryl halide) through processes like oxidative addition, migratory insertion, and reductive elimination to form the new C-C or C-X bond.
Catalyst Regeneration : The active catalyst is regenerated, completing the catalytic cycle.
This directing-group strategy provides high regiocontrol, favoring functionalization at the sterically accessible C-1 and C-8 positions over the more electronically favored C-3 and C-6 positions. nih.gov
Extending the π-conjugation of the this compound core through acylation and arylation is crucial for tuning its optoelectronic properties for use in organic electronics.
Acylation : A highly site-selective aerobic C-H mono-acylation of 3,6-dichloro-9-(pyridin-2-yl)-9H-carbazole has been developed. nih.gov This reaction utilizes a palladium catalyst with N-hydroxyphthalimide (NHPI) as a co-catalyst and molecular oxygen as the sole oxidant. Toluene (B28343) serves as both the reaction solvent and the acyl source. The mechanism is proposed to involve the generation of a phthalimido-N-oxyl (PINO) radical, which abstracts a hydrogen atom from toluene to form a benzyl radical. This radical is then oxidized and eventually leads to the formation of a benzoyl radical, which participates in the palladium-catalyzed acylation of the carbazole at the C-1 position. nih.gov
Arylation : Ruthenium-catalyzed C-H bond ortho-arylation of 9-(pyrimidin-2-yl)-9H-carbazole with boronic acids demonstrates excellent site-selectivity. rsc.org This methodology can be applied to dichloro-carbazole derivatives. The pyrimidinyl group directs the ruthenium catalyst to the C-1 position, where it facilitates the coupling with various arylboronic acids. This reaction expands the π-system of the carbazole, which is a key strategy for developing materials with specific electronic properties. Catalyst-controlled reactions can also differentiate between N-H and C-H arylation, providing further synthetic flexibility. rsc.org
The outcome of C-H functionalization is highly dependent on the choice of the catalytic system, including the metal center, ligands, and additives.
Catalytic Systems : Palladium, rhodium, and ruthenium are the most common metals used for C-H activation of carbazoles. semanticscholar.orgresearchgate.net
Palladium : Palladium catalysts, such as Pd(OAc)₂ and PdCl₂, are widely used for acylation, alkylation, and arylation reactions. nih.govnih.gov Cooperative catalysis involving palladium and a transient mediator like norbornene has been shown to enable direct C-H functionalization at the C-1 position even without a permanent directing group. nih.gov
Rhodium : Cationic Rh(III) complexes are effective for C-H alkylation and annulation reactions. chim.itnih.gov
Ruthenium : Ruthenium catalysts are particularly effective for C-H arylation with boronic acids, offering high regioselectivity. rsc.org
Ligand Effects : While many C-H activation reactions on carbazoles are performed without external ligands, relying on the directing group for catalyst coordination, the addition of specific ligands can significantly influence reactivity and selectivity. In some palladium-catalyzed reactions, phosphine ligands or N-heterocyclic carbenes (NHCs) are used to stabilize the metal center and modulate its electronic and steric properties. The combination of different ligands can sometimes offer superior catalytic properties compared to single-ligand systems. researchgate.net
The following table summarizes a representative catalytic system for the C-H acylation of a this compound derivative.
| Substrate | Catalyst | Co-catalyst / Oxidant | Reagent/Solvent | Product | Yield (%) | Ref |
| 3,6-dichloro-9-(pyridin-2-yl)-9H-carbazole | Pd(OAc)₂ (10 mol%) | NHPI (30 mol%) / O₂ | Toluene | 1-benzoyl-3,6-dichloro-9-(pyridin-2-yl)-9H-carbazole | 85 | nih.gov |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann)
Cross-coupling reactions are powerful methods for forming C-C, C-N, and C-O bonds, and they are widely applied to halogenated this compound derivatives. These reactions typically require a pre-installed halide (e.g., Br, I) on the carbazole ring.
Suzuki-Miyaura Reaction : This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. rsc.org For a bromo-dichloro-9H-carbazole derivative, a Suzuki-Miyaura reaction with an arylboronic acid would yield a diaryl-dichloro-9H-carbazole, effectively extending the conjugated system. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.com The reaction conditions, including the choice of catalyst, ligand, and base, can be tuned to achieve high yields for various substrates. nih.govresearchgate.netresearchgate.net
Ullmann Condensation : The Ullmann reaction is a copper-catalyzed coupling typically used to form C-N, C-O, or C-S bonds. organic-chemistry.org It is particularly useful for the N-arylation of this compound with aryl halides or the coupling of a bromo-dichloro-9H-carbazole with amines, phenols, or thiols. nih.gov Traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), but modern protocols often use copper(I) salts (e.g., CuI, CuCl) with ligands like diamines or 1-methyl-imidazole, allowing the reaction to proceed under milder conditions. semanticscholar.orgmdpi.com The mechanism involves the formation of a copper(I) amide or alkoxide, which then reacts with the aryl halide. organic-chemistry.org
The table below provides representative conditions for these cross-coupling reactions as applied to related heterocyclic systems.
| Reaction Type | Substrate Example | Coupling Partner | Catalyst / Ligand | Base | Solvent | Product Type | Ref |
| Suzuki-Miyaura | Bromo-dichloro-9H-carbazole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Aryl-dichloro-9H-carbazole | nih.govresearchgate.net |
| Ullmann (C-N) | This compound | 2-Bromopyridine | CuCl / 1-methyl-imidazole | t-BuOLi | Dioxane | N-(Pyridin-2-yl)-dichloro-9H-carbazole | semanticscholar.org |
Strategic Introduction of π-Conjugated Moieties
The introduction of π-conjugated moieties to the this compound core is a key strategy for developing materials with enhanced optoelectronic properties. These modifications can be targeted at the nitrogen atom (N-9 position) or the aromatic backbone (C-1, C-2, C-3, C-6, C-7, C-8 positions).
One common approach involves the N-alkylation or N-arylation of the carbazole nitrogen. For instance, 3,6-dichloro-9H-carbazole can be reacted with propargyl bromide in the presence of a base like potassium carbonate to yield 3,6-dichloro-9-(prop-2-yn-1-yl)-9H-carbazole nih.gov. The resulting terminal alkyne group serves as a versatile handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the facile introduction of a wide variety of π-conjugated systems.
Another powerful method is the use of transition-metal-catalyzed cross-coupling reactions. Suzuki and Stille couplings are employed to form C-C bonds between halogenated positions on the carbazole ring and other aromatic systems containing boronic acids/esters or organostannanes, respectively. Similarly, Buchwald-Hartwig and Ullmann couplings are effective for forming C-N bonds, enabling the attachment of amine-containing conjugated molecules. For example, carbazole-based oligomers and polymers have been synthesized using Suzuki coupling reactions, demonstrating the utility of this approach for extending π-conjugation nih.govnih.gov. Direct C-H arylation has also emerged as an atom-economical method to link aromatic units, which could be applied to the dichloro-carbazole backbone nih.gov.
The introduction of electron-withdrawing or electron-donating groups can further tailor the electronic properties. For example, reacting the carbazole nitrogen with cyanuric chloride can attach a triazine ring, a π-conjugated heterocycle, to the core structure mdpi.com.
Table 1: Examples of Strategies for Introducing π-Conjugated Moieties
| Strategy | Position of Substitution | Reagents/Catalysts | Resulting Linkage | Reference Example |
|---|---|---|---|---|
| N-Alkylation & Click Chemistry | N-9 | Propargyl bromide, K2CO3; Azide-functionalized moiety, Cu(I) catalyst | N-CH2-Triazole | Synthesis of 3,6-dichloro-9-(prop-2-yn-1-yl)-9H-carbazole nih.gov |
| Suzuki Coupling | C-3, C-6 | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base | C-C (Aryl-Aryl) | Synthesis of carbazole-based conjugated polymers nih.govnih.gov |
| Buchwald-Hartwig Amination | C-3, C-6 | Arylamine, Pd catalyst, Ligand, Base | C-N (Aryl-Amine) | General method for N-arylation |
| Direct C-H Arylation | C-2, C-7 | Aryl halide, Pd catalyst | C-C (Aryl-Aryl) | Synthesis of D-A π-conjugated oligomers nih.gov |
| N-Heterocycle Addition | N-9 | Cyanuric chloride, Base | N-Triazine | Synthesis of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole mdpi.com |
Synthesis of Dichloro-Carbazole-Based Oligomers and Dendrimers
Building upon the derivatization strategies, this compound can serve as a core or a branching unit for the synthesis of well-defined oligomers and dendrimers. These macromolecular structures are of interest due to their unique photophysical properties and potential applications in organic electronics.
A convergent synthetic approach is often used for dendrimer synthesis, where dendritic wedges (dendrons) are first constructed and then attached to a central core in the final step uh.edu. A this compound unit could be functionalized to act as this central core. For example, 3,6-dichloro-9H-carbazole could be derivatized with reactive sites (e.g., hydroxyl or amino groups) to allow for the attachment of pre-synthesized carbazole-containing dendrons. Ullmann C-N coupling reactions have been effectively used to attach oligo-carbazole dendrons to a central core, a strategy applicable to a dichloro-dibenzothiophene core which is structurally similar rhhz.net.
Alternatively, dichloro-carbazole derivatives can be used as the building blocks for the dendrons themselves. The iterative nature of dendrimer synthesis requires high-yield reactions to ensure the purity of the final product, making efficient reactions like Suzuki coupling and "click" chemistry particularly valuable mdpi.com.
The synthesis of linear oligomers can be achieved through step-growth polymerization or iterative coupling reactions. For instance, a di-functionalized dichloro-carbazole monomer (e.g., 3,6-dibromo-9-alkyl-2,7-dichlorocarbazole) could be subjected to Yamamoto or Suzuki polymerization to yield well-defined oligomers and polymers nih.govnih.gov.
Table 2: Synthetic Approaches for Dichloro-Carbazole Oligomers and Dendrimers
| Macromolecule Type | Synthetic Strategy | Key Reactions | Role of Dichloro-Carbazole |
|---|---|---|---|
| Dendrimers | Convergent Synthesis | Ullmann Coupling, Suzuki Coupling, Etherification | Core or Peripheral Unit |
| Dendrimers | Divergent Synthesis | Iterative coupling and activation steps | Initial Core |
| Linear Oligomers | Iterative Synthesis | Suzuki Coupling, Stille Coupling | Monomeric Building Block |
| Conjugated Polymers | Step-Growth Polymerization | Yamamoto Coupling, Suzuki Polymerization | Monomer |
Nucleophilic and Electrophilic Substitution Reactions on the Carbazole Ring
The reactivity of the this compound ring towards nucleophilic and electrophilic substitution is fundamental to its functionalization. The positions of the chlorine atoms significantly influence the regioselectivity of these reactions.
Nucleophilic Substitution: The carbazole ring itself is electron-rich and generally resistant to nucleophilic aromatic substitution (SNAr) unless activated by potent electron-withdrawing groups. However, the most common nucleophilic substitution involves the deprotonated nitrogen atom. The N-H proton of carbazole is weakly acidic and can be removed by a base (e.g., KOH, NaH, K2CO3) to form the carbazolide anion. This anion is a potent nucleophile and readily reacts with various electrophiles, such as alkyl halides or acyl chlorides, in a standard SN2 reaction gacariyalur.ac.inlibretexts.org. For example, 3,6-dichloro-9H-carbazole reacts with propargyl bromide via this mechanism to form the N-alkylated product nih.gov.
Electrophilic Substitution: Electrophilic aromatic substitution (SEAr) is a characteristic reaction of the carbazole ring system wikipedia.org. The carbazole nucleus is highly activated towards electrophiles, with the most reactive positions being C-3, C-6, C-1, and C-8. In 3,6-dichloro-9H-carbazole, the 3 and 6 positions are already occupied. The chlorine atoms are deactivating due to their inductive effect but are ortho-, para-directing. Therefore, electrophilic attack is expected to be directed to the positions ortho and para to the amino group (N-9) and ortho to the chlorine atoms, primarily the 1, 8, 2, and 7 positions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation wikipedia.org. For instance, Friedel-Crafts acylation of 9-ethyl-carbazole with acetyl chloride in the presence of aluminum chloride yields the 3-acetyl derivative, demonstrating the high reactivity of the 3/6 positions in an unsubstituted ring researchgate.net. In the case of dichloro-carbazole, harsher conditions might be required, and the substitution pattern would be directed to the remaining available activated positions.
Polymerization Chemistry of this compound Monomers
This compound can be used as a monomer to synthesize polymers with potentially enhanced thermal stability, and modified electronic and conductive properties compared to their non-chlorinated analogs. The polymerization can be achieved through various chemical and electrochemical methods.
Electrochemical Polymerization Techniques for Conductive Films
Electrochemical polymerization is a powerful technique for generating conductive polymer films directly onto an electrode surface. The process involves the oxidation of the monomer to form radical cations, which then couple to form oligomers and eventually a polymer film that deposits on the electrode frontiersin.org. Carbazole and its derivatives are well-known to undergo electropolymerization through coupling at the 3 and 6 positions frontiersin.orgresearchgate.net.
For a monomer like 2,7-dichloro-9H-carbazole, electropolymerization would proceed via oxidative coupling at the 3,6-positions, leading to a linear polymer chain. The presence of the electron-withdrawing chlorine atoms is expected to increase the oxidation potential of the monomer compared to unsubstituted carbazole. The resulting poly(2,7-dichloro-9H-carbazole) film would likely exhibit different electronic properties and stability compared to polycarbazole. The conditions for electropolymerization, such as the solvent, electrolyte, and monomer concentration, must be optimized to obtain adherent, electroactive films frontiersin.orgmdpi.com.
Table 3: Electrochemical Polymerization of Carbazole Monomers
| Property | Description | Influence of Dichloro-Substitution |
|---|---|---|
| Mechanism | Oxidative coupling of radical cations | Proceeds via C-C bond formation at available 3,6- or 2,7-positions. |
| Coupling Sites | Primarily 3- and 6-positions | For 2,7-dichlorocarbazole, coupling occurs at the 3,6-positions. For 3,6-dichlorocarbazole (B1220011), polymerization is blocked at these sites. |
| Oxidation Potential | Potential at which monomer oxidation occurs | Expected to be higher than unsubstituted carbazole due to the electron-withdrawing nature of chlorine. |
| Film Properties | Color, conductivity, morphology, stability | The resulting polymer film is expected to have altered redox states, optical properties, and potentially enhanced stability. |
Chemical Polymerization Routes for Poly(this compound) Architectures
Chemical polymerization methods offer greater control over the polymer structure and allow for the production of bulk quantities of material. Oxidative chemical polymerization can be achieved using oxidants like iron(III) chloride (FeCl3). This method also proceeds through the formation of radical cations and coupling, typically at the 3,6-positions.
Transition-metal-catalyzed cross-coupling reactions are also powerful tools for creating well-defined poly(this compound) architectures. For example, a 3,6-dibromo-2,7-dichlorocarbazole monomer could undergo Yamamoto or Suzuki polymerization to create a fully conjugated polymer. These methods provide excellent control over the polymer's regioregularity. Furthermore, this compound derivatives can be functionalized with other polymerizable groups. For instance, a carbazole-substituted norbornene monomer has been copolymerized with ethylene using a metallocene catalyst system, demonstrating the feasibility of incorporating carbazole units into polyolefin backbones researchgate.net.
Controlled Polymerization Strategies for Defined Molecular Weights and Architectures
Controlled/"living" radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures (e.g., block copolymers) nih.gov.
To apply these methods to this compound, the monomer must be functionalized with a suitable polymerizable group, such as a vinyl, acrylate, or styrene (B11656) moiety. For example, a 3,6-dichloro-9-vinyl-9H-carbazole could be polymerized via RAFT or ATRP. Alternatively, a dichloro-carbazole derivative could be functionalized to act as an initiator for these polymerization methods. This would allow for the growth of polymer chains of a different nature (e.g., polystyrene, poly(methyl methacrylate)) from the carbazole core, creating well-defined star polymers or graft copolymers. These controlled polymerization methods offer unparalleled precision in macromolecular design, opening avenues for creating highly specialized materials based on the this compound unit nih.govd-nb.inforesearchgate.net.
Mechanistic Investigations of Dichloro 9h Carbazole Reactivity and Transformations
Elucidation of Reaction Mechanisms in Synthetic Transformations
Synthetic modifications of the dichloro-9H-carbazole scaffold are essential for tuning its properties for various applications. Understanding the underlying reaction mechanisms is key to achieving efficient and selective transformations.
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of carbazole (B46965) derivatives. While specific studies on this compound are limited, the general mechanism for carbazole C-H activation provides a foundational understanding. Theoretical investigations using density functional theory (DFT) on free NH-carbazole suggest that C-H activation is the rate-determining step in palladium-catalyzed alkylation and acylation reactions. bohrium.com
A plausible catalytic cycle for the palladium-catalyzed C-H functionalization of carbazoles, which can be extrapolated to this compound, is depicted below. The presence of chloro-substituents on the carbazole ring is expected to influence the electron density of the aromatic system and, consequently, the energetics of the catalytic cycle.
Proposed Catalytic Cycle for Palladium-Catalyzed C-H Functionalization of Carbazoles
| Step | Description | Intermediate |
| 1. C-H Activation | The Pd(II) catalyst coordinates to the carbazole substrate, followed by C-H bond cleavage to form a palladacycle intermediate. This step is often the rate-determining step. bohrium.com | Palladacycle |
| 2. Oxidative Addition | For cross-coupling reactions, an organic halide (R-X) undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate. | Pd(IV) Complex |
| 3. Reductive Elimination | The coupled product is formed through reductive elimination from the Pd(IV) intermediate, regenerating a Pd(II) species. | |
| 4. Catalyst Regeneration | The Pd(II) catalyst is regenerated, completing the catalytic cycle. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Two primary mechanistic pathways are often considered for intramolecular C-N bond formation to construct the carbazole core: a Pd(II)/Pd(0) catalytic cycle and a Pd(II)/Pd(IV) pathway. The Pd(II)/Pd(0) cycle can proceed through a Heck-type cyclization/β-hydride elimination sequence or a Wacker-type cyclization/β-hydride elimination. nih.gov In contrast, the Pd(II)/Pd(IV) mechanism involves the formation of a Pd(IV) intermediate. nih.gov
The derivatization of this compound can proceed through various reaction pathways, each involving specific intermediates and transition states. For instance, in the synthesis of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole, the reaction of carbazole with cyanuric chloride proceeds via an addition-elimination mechanism. mdpi.com This involves the nucleophilic attack of the carbazole nitrogen on the triazine ring, followed by the elimination of a chloride ion.
While detailed experimental or computational studies on the intermediates and transition states specifically for this compound derivatizations are not extensively available, analogous reactions with other carbazole derivatives provide insights. The stability and reactivity of these transient species are influenced by the electronic effects of the chloro substituents.
Electrochemical Oxidation Pathways and Mechanisms of this compound Derivatives
The electrochemical behavior of this compound derivatives is of significant interest for their application in electronic devices. Understanding their oxidation pathways and the stability of the resulting charged species is crucial.
Cyclic voltammetry (CV) is a powerful technique to investigate the redox processes of chemical species. Studies on carbazole derivatives often reveal reversible or quasi-reversible oxidation waves, indicating the formation of stable or semi-stable cationic species. iieta.orgresearchgate.net For instance, a study on certain carbazole chromophore derivatives showed a single reversible oxidative peak, which was attributed to two sequential electron transfers (an EE scheme). iieta.org
Electrochemical Data for Chloro-Substituted Carbazole Dyes
| Compound | Number of Cl atoms | Eox (V) | Ered (V) |
| P1 | 1 | 1.15 | -1.85 |
| P2 | 2 | 1.20 | -1.80 |
| P3 | 2 | 1.22 | -1.78 |
This is an interactive data table based on data from a study on chloro-substituted carbazole dyes. mdpi.com You can sort and filter the data by clicking on the column headers.
The oxidation potentials (Eox) generally increase with the number of electron-withdrawing chloro substituents, indicating that the oxidation becomes more difficult.
Similarly, the electrochemical reduction of this compound derivatives can lead to the formation of radical anions. The stability and reactivity of these species are also of fundamental interest. While specific experimental characterization of the radical cations and anions of this compound is scarce, the general principles of radical ion chemistry of aromatic compounds apply.
Photochemical Transformation Mechanisms
The interaction of this compound with light can induce various chemical transformations. The study of these photochemical mechanisms is important for understanding the photostability and potential photofunctional applications of these compounds.
Research on the photodegradation of 3,6-dichlorocarbazole (B1220011) in water has shown that it can be transformed into 3-chlorocarbazole (B1214643) through dehalogenation. researchgate.net This suggests that a key photochemical pathway involves the cleavage of a carbon-chlorine bond. The study also detected intermediate products with higher molecular weights, indicating that other photochemical reactions, such as substitution on the carbazole ring, may also occur. researchgate.net
The proposed primary photochemical process for carbazoles in the presence of chloromethanes is a photoinduced single electron transfer (PSET) from the excited carbazole molecule to the chloromethane. mdpi.com This process can lead to the formation of chlorinated carbazole derivatives. The efficiency and products of these photochemical reactions are dependent on the properties of the solvent and the presence of other reactive species like oxygen.
Photoinduced Electron Transfer Processes
The carbazole nucleus is a well-established electron-donating moiety, making its derivatives, including this compound, key components in systems designed for photoinduced electron transfer (PET). nih.gov In a typical PET system, a donor molecule (like a carbazole derivative) is linked to an acceptor molecule. Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, creating a charge-separated state.
The presence of two chlorine atoms on the carbazole ring significantly modulates its electronic properties. As electron-withdrawing groups, the chloro-substituents lower the energy of the HOMO of the this compound. This modification directly impacts the driving force for electron transfer. While it makes the compound more resistant to oxidation compared to unsubstituted 9H-carbazole, it allows for the fine-tuning of the photophysical properties in donor-acceptor dyads. nih.govresearchgate.net Research on carbazole-containing systems has shown that the efficiency of PET is highly dependent on the thermodynamic driving force and the nature of the linkage between the donor and acceptor. nih.gov
In specifically designed donor-acceptor molecules, a this compound unit can serve as the electron donor. When excited by light, the molecule transitions to an excited state, from which the electron transfer can occur. The process can be summarized as:
D(CbzCl₂) - A + hν → D*(CbzCl₂) - A → D⁺(CbzCl₂) - A⁻
This charge-separated state is a transient species with a finite lifetime before it returns to the ground state through charge recombination. The study of these transient species using techniques like transient absorption spectroscopy is crucial for understanding the kinetics and efficiency of the PET process. The introduction of chlorine atoms can influence the energy and lifetime of this charge-separated state, which is a critical parameter for applications in molecular electronics and photocatalysis. nih.gov
Table 1: Influence of Chloro-Substitution on Carbazole Photophysical Properties (Conceptual)
| Property | Unsubstituted 9H-Carbazole | This compound | Rationale for Change |
|---|---|---|---|
| HOMO Energy Level | Higher | Lower | Electron-withdrawing effect of two chlorine atoms stabilizes the HOMO. |
| Oxidation Potential | Lower | Higher | More energy is required to remove an electron from the stabilized HOMO. |
| Absorption λmax | Typically UV region | Minor shift expected | The chloro-substituents cause a small bathochromic or hypsochromic shift. nih.gov |
| Fluorescence λmax | Blue fluorescence | Minor shift expected | The position of the emission is slightly altered by the chloro-substituents. nih.govmdpi.com |
| PET Driving Force (ΔG) | Higher (for a given acceptor) | Lower (for a given acceptor) | The lower HOMO energy reduces the overall energy difference in the PET reaction. |
Photodegradation Pathways
The photodegradation of chlorinated aromatic compounds like this compound in the environment is a complex process initiated by the absorption of UV radiation. The degradation proceeds through several potential pathways, primarily involving reductive and oxidative processes. While specific pathways for this compound are not extensively detailed, mechanisms can be inferred from studies on other chlorinated aromatics and carbazole itself.
A primary and crucial step in the degradation of many chlorinated organic compounds is reductive dechlorination. nih.goveurochlor.org Upon photoexcitation, the carbon-chlorine bond can be cleaved, either homolytically to form a radical species or heterolytically. This process can be a key initiating step, as the removal of chlorine atoms often reduces the molecule's persistence and toxicity.
Another significant pathway involves oxidation by photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH). mdpi.com These highly reactive species can attack the aromatic rings of the this compound molecule. The attack can lead to two main outcomes:
Hydroxylation: The addition of hydroxyl groups to the aromatic rings. This increases the polarity of the molecule and makes it more susceptible to further degradation.
Ring Fission: The cleavage of the aromatic rings, breaking down the carbazole structure into smaller, aliphatic molecules. These smaller molecules can then be further oxidized, potentially leading to complete mineralization into CO₂, H₂O, and HCl. mdpi.com
Table 2: Proposed Photodegradation Pathways for this compound
| Pathway | Key Reaction | Intermediate/Product Type | Description |
|---|---|---|---|
| Reductive Dechlorination | C-Cl bond cleavage | Monochloro-carbazole, 9H-carbazole | Initial removal of chlorine atoms, often a rate-limiting step. nih.goveurochlor.org |
| Hydroxyl Radical Attack | Electrophilic addition | Hydroxylated dichloro-carbazoles | Introduction of -OH groups onto the aromatic rings, increasing water solubility. mdpi.com |
| Aromatic Ring Cleavage | Oxidation and bond fission | Aliphatic acids, aldehydes | Breakdown of the stable carbazole ring system into smaller organic fragments. |
| Mineralization | Complete oxidation | CO₂, H₂O, HCl | The ultimate degradation of the compound into simple inorganic substances. |
Role of this compound Derivatives in Catalytic Systems
Ligand Design and Coordination Chemistry for Transition Metal Catalysis
The rigid, planar structure and tunable electronic properties of the carbazole scaffold make it an excellent platform for the design of ligands for transition metal catalysis. rsc.org this compound derivatives can be functionalized, typically at the 1,8- or 3,6-positions, with donor groups (e.g., phosphines, imines, N-heterocyclic carbenes) to create multidentate, often pincer-type, ligands. hud.ac.uk These ligands form stable complexes with a variety of transition metals, including palladium, nickel, rhodium, and copper.
The coordination of these ligands to a metal center is achieved through the donation of electron pairs from the appended donor groups and often involves the deprotonation of the carbazole N-H group to form a carbazolide anion, which also coordinates to the metal. This creates a highly stable, rigid coordination environment that can enforce specific geometries and electronic properties on the metal center.
The inclusion of two chlorine atoms on the carbazole backbone serves as a critical design element for tuning the ligand's electronic character. The electron-withdrawing nature of the chlorine atoms decreases the electron density on the carbazole ring system. This has two primary effects on the resulting metal complex:
Increased Electrophilicity of the Metal Center: By withdrawing electron density, the ligand makes the coordinated metal center more electron-deficient or electrophilic. This can enhance the metal's reactivity in key catalytic steps, such as oxidative addition or substrate binding.
The synthesis of these ligands involves multi-step organic reactions to introduce the desired coordinating arms onto the this compound core. Subsequent reaction with a suitable metal precursor yields the final transition metal complex. hud.ac.ukunm.edu
Mechanistic Studies of Dichloro-Carbazole-Based Pincer Ligands
Pincer ligands based on a carbazole scaffold create a well-defined and robust coordination sphere that enables unique reactivity and mechanistic pathways in catalysis. The tridentate nature of these ligands imparts high thermal stability to the metal complexes and prevents ligand dissociation, allowing for controlled catalytic cycles.
Mechanistic studies of catalysis involving carbazole-based pincer complexes have highlighted the concept of ligand noninnocence , where the carbazole backbone actively participates in the reaction mechanism. The carbazole unit can act as an electron reservoir or participate in metal-ligand cooperation, facilitating substrate activation.
For a hypothetical Dichloro-carbazole-based pincer ligand, the electron-withdrawing chlorine atoms would significantly influence the mechanism:
Redox Properties: The chlorine substituents would make the ligand framework more difficult to oxidize. This can stabilize the metal center in lower oxidation states or alter the potentials of redox events in the catalytic cycle.
Single Electron Transfer (SET) Pathways: In photocatalytic systems, the electronic properties of the ligand are crucial. For instance, in a photoinduced copper-mediated coupling reaction, a carbazole-based pincer complex can be excited by light to generate an excited state. This excited state can then engage in a single electron transfer (SET) process with a substrate to initiate the catalytic cycle. A dichlorinated ligand would alter the energy of this excited state and the driving force for the SET event.
Table 3: Mechanistic Implications of Dichloro-Substitution in Carbazole Pincer Ligands
| Mechanistic Aspect | Effect of Dichloro-Substituents | Consequence in Catalysis |
|---|---|---|
| Metal Center Electron Density | Decreased | Increases metal electrophilicity, potentially accelerating oxidative addition or substrate coordination. |
| Ligand Redox Potential | More positive (harder to oxidize) | Stabilizes lower metal oxidation states; alters thermodynamics of redox-based catalytic steps. |
| Excited State Energy (in photocatalysis) | Modified | Tunes the energy of the excited complex, affecting rates of photoinduced electron transfer. |
| Metal-Ligand Cooperation | Modulates acidity/basicity of ligand sites | Can influence substrate activation steps that involve proton or hydride transfer with the ligand backbone. |
Advanced Spectroscopic and Structural Analysis in Dichloro 9h Carbazole Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture
NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of dichloro-9H-carbazole isomers. By analyzing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), researchers can confirm the substitution pattern of the chlorine atoms on the carbazole (B46965) ring and elucidate the connectivity of any appended functional groups.
2D NMR Techniques for Connectivity and Conformation
While one-dimensional (1D) NMR provides initial data on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle. ipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish complex structural assignments. youtube.comsdsu.edu
COSY experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the aromatic rings of the carbazole core. This is essential for tracing the connectivity of the spin systems and confirming the relative positions of the remaining hydrogen atoms.
HSQC provides direct, one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). This technique is invaluable for unambiguously assigning carbon signals in the ¹³C NMR spectrum based on their corresponding, more easily assigned, proton signals.
HMBC is used to identify longer-range couplings between protons and carbons, typically over two to three bonds. mdpi.com This is particularly vital in substituted carbazoles for connecting molecular fragments across non-protonated (quaternary) carbons, such as the carbon atoms bonded to the chlorine substituents or those at the ring fusion positions. For instance, an HMBC correlation from a proton to a carbon three bonds away can definitively confirm the substitution pattern.
Together, these 2D NMR techniques provide a detailed map of the molecular framework, confirming the isomeric identity of a this compound derivative and elucidating the conformation of its substituents. rsc.org
Solid-State NMR for Polymer and Supramolecular Structure
For this compound moieties incorporated into larger systems like polymers or supramolecular assemblies, solid-state NMR (ssNMR) spectroscopy offers unique insights that are inaccessible through solution-state NMR. mdpi.com While solution NMR averages out anisotropic interactions due to rapid molecular tumbling, ssNMR detects these interactions, providing information on the local environment, conformation, and packing of molecules in the solid state. nih.gov
In the context of carbazole-containing polymers, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common ssNMR technique used to obtain high-resolution spectra of the solid material. researchgate.net This can reveal:
Polymer Conformation: Differences in chemical shifts between the solution and solid-state spectra can indicate specific molecular conformations adopted in the solid phase.
Crystallinity and Polymorphism: The presence of sharp or broad lines in ssNMR spectra can correspond to crystalline or amorphous domains within a polymer matrix, respectively. Distinct sets of resonances can indicate the presence of different crystalline polymorphs.
Intermolecular Interactions: Techniques like ¹H-¹³C HETCOR (Heteronuclear Correlation) in the solid state can probe the spatial proximity between different molecular segments, shedding light on how polymer chains pack together and how this compound units interact with their neighbors.
This information is critical for understanding the bulk properties of materials where this compound is a key component, such as in organic electronics or advanced functional polymers. iastate.edu
X-ray Diffraction Analysis of Crystalline Structures and Supramolecular Assemblies
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise data on bond lengths, bond angles, and the packing of molecules within a crystal lattice, which are critical for understanding intermolecular interactions and their influence on material properties.
Single Crystal X-ray Diffraction for Absolute Molecular Geometry and Packing
When a suitable single crystal of a this compound derivative can be grown, single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of its molecular structure. The analysis of diffraction patterns yields an electron density map from which the precise coordinates of each atom can be determined.
For example, the crystal structure of 3,6-dichloro-9-(prop-2-yn-1-yl)-9H-carbazole was determined to be orthorhombic. nih.govnih.gov The analysis revealed that the tricyclic carbazole ring system is nearly planar, with a root-mean-square (r.m.s.) deviation of only 0.002 Å. nih.govnih.gov The two chlorine atoms were found to lie slightly out of this plane. nih.govnih.gov Crucially, the crystal packing analysis showed no significant π–π stacking interactions, with the structure being stabilized primarily by weak van der Waals forces. nih.govnih.gov
Similarly, the structure of (Z)-9-(1,2-dichlorovinyl)-9H-carbazole was solved and found to crystallize in a monoclinic system with two independent molecules in the asymmetric unit. nih.govnih.gov The carbazole rings were confirmed to be planar, and the analysis of the dihedral angles between the dichlorovinyl group and the carbazole ring suggested steric repulsion between the chlorine atoms and the ring's hydrogen atoms. nih.gov
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| 3,6-dichloro-9-(prop-2-yn-1-yl)-9H-carbazole | C₁₅H₉Cl₂N | Orthorhombic | P2₁2₁2₁ | a = 3.9825(1) Å b = 11.1705(4) Å c = 27.4417(9) Å α = β = γ = 90° | nih.govnih.gov |
| (Z)-9-(1,2-dichlorovinyl)-9H-carbazole | C₁₄H₉Cl₂N | Monoclinic | P2₁/c | a = 6.6552(7) Å b = 24.872(3) Å c = 14.8636(15) Å β = 93.7529(16)° | nih.gov |
| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | C₁₅H₈Cl₂N₄ | Monoclinic | C2/c | a = 20.280(3) Å b = 8.0726(14) Å c = 16.005(3) Å β = 98.947(3)° | researchgate.netmdpi.com |
Powder X-ray Diffraction for Material Phase Identification and Crystallinity
Powder X-ray diffraction (PXRD) is a complementary technique used for the analysis of polycrystalline or powdered samples. scholarena.com While it does not provide the atomic-level detail of SCXRD, it is an essential tool for bulk material characterization. researchgate.net For this compound-based materials, PXRD is used to:
Identify Crystalline Phases: The resulting diffraction pattern serves as a "fingerprint" for a specific crystalline phase. This allows for the confirmation of a synthesized material's identity by comparing its PXRD pattern to a database or a pattern calculated from a known single-crystal structure.
Assess Purity: The presence of unexpected peaks in a diffractogram can indicate the existence of impurities or different crystalline forms (polymorphs).
Determine Crystallinity: The sharpness of the diffraction peaks relates to the degree of crystallinity. Sharp peaks are indicative of a well-ordered, crystalline material, whereas broad humps suggest the presence of amorphous (non-crystalline) content. This is particularly important for analyzing carbazole-based polymers and composites. mdpi.comacs.org
Advanced UV-Vis and Fluorescence Spectroscopy for Photophysical Properties
Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are fundamental techniques for probing the electronic properties of this compound derivatives. These methods provide information about how the molecules interact with light, which is crucial for applications in optoelectronics, such as organic light-emitting diodes (OLEDs), and as fluorescent probes. nih.govresearchgate.net
UV-Vis spectroscopy measures the electronic transitions within the molecule, typically π-π* transitions within the conjugated carbazole system. The position of the absorption maxima (λ_max) is sensitive to the molecular structure, including the substitution pattern of the chlorine atoms and the presence of other functional groups. researchgate.netdergipark.org.tr
Fluorescence spectroscopy measures the light emitted by a molecule as it relaxes from an excited electronic state back to the ground state. Key parameters include the emission maxima (λ_em) and the fluorescence quantum yield. The photophysical properties are often solvent-dependent, a phenomenon known as solvatochromism, where the emission wavelength shifts with the polarity of the solvent. kobe-u.ac.jp
For instance, a study on a 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole hybrid showed intense blue fluorescence. mdpi.com In a dilute tetrahydrofuran (B95107) (THF) solution, it exhibited characteristic UV absorption maxima at 322 nm and 336 nm, with a fluorescence emission peak at 400 nm. mdpi.com Research on other dichlorinated carbazole derivatives has shown that the position of the chlorine atoms can significantly influence the excited state deactivation mechanisms, leading to different photoluminescent behaviors such as phosphorescence and thermally activated delayed fluorescence (TADF) in the solid state. rsc.orgchemrxiv.org
| Compound | Solvent | Absorption Maxima (λ_abs) | Emission Maxima (λ_em) | Reference |
|---|---|---|---|---|
| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | THF | 322 nm, 336 nm | 400 nm | mdpi.com |
| (9H-carbazol-9-yl)(2,4-dichlorophenyl)methanone | Dichloromethane | Not specified | ~539 nm (2.3 eV) | rsc.org |
| (9H-carbazol-9-yl)(3,4-dichlorophenyl)methanone | Dichloromethane | Not specified | ~541 nm (2.29 eV) | rsc.org |
Absorption and Emission Characteristics of Dichloro-Carbazole Chromophores
The absorption and emission properties of this compound derivatives are governed by π→π* electronic transitions within the conjugated carbazole ring system. The position and intensity of these transitions are sensitive to the substitution pattern of the chlorine atoms and the nature of the solvent.
Research into novel carbazole dyes, including dichloro-substituted variants, shows that these compounds typically absorb UV light with a primary absorption band located in the 320–400 nm range. Another significant absorption band is generally observed below 300 nm. For instance, the specific derivative 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole exhibits characteristic absorption peaks (λmax) in tetrahydrofuran (THF) at 322 nm and 336 nm.
Upon excitation, these chromophores relax to the ground state via fluorescence, often exhibiting intense blue luminescence. The emission spectrum is typically a mirror image of the absorption spectrum, though shifted to longer wavelengths (a phenomenon known as the Stokes shift). The photoluminescence spectrum for 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole, for example, shows a distinct fluorescence peak at 400 nm. The introduction of additional chlorine atoms does not necessarily cause a major shift in the absorption or fluorescence bands; in some derivatives, the observed shift is only around 5-8 nm. The solvent environment can influence the emission characteristics, with changes in solvent polarity affecting the dipole moment of the excited state and thus the emission wavelength.
| Compound Derivative | Solvent | Absorption Maxima (λmax) | Emission Maxima (λem) |
|---|---|---|---|
| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | THF | 322 nm, 336 nm | 400 nm |
| Generic Dichloro-Carbazole Dyes | Various | ~320-400 nm | Varies (Blue region) |
Time-Resolved Spectroscopy for Excited State Dynamics
To understand the fate of the excited state in this compound derivatives, researchers employ time-resolved spectroscopic techniques such as femtosecond transient absorption (fs-TA) and time-correlated single-photon counting (TCSPC). These methods provide critical insights into the lifetimes of excited states and the kinetics of competing relaxation pathways, including fluorescence, intersystem crossing (ISC) to the triplet state, and internal conversion.
Upon photoexcitation, the molecule is promoted to an initial singlet excited state (Sₓ), which typically undergoes rapid internal conversion (on a sub-picosecond timescale) to the lowest singlet excited state (S₁). The S₁ state is responsible for the observed fluorescence and can have a lifetime ranging from nanoseconds to tens of nanoseconds in carbazole systems. For carbazole itself, S₁ lifetimes of 13-15 ns have been reported.
Transient absorption spectroscopy allows for the direct observation of the S₁ state, which exhibits characteristic excited-state absorption (ESA) bands. The decay of these ESA signals over time, along with the decay of the fluorescence signal measured by TCSPC, allows for the precise determination of the S₁ lifetime. Concurrently, ISC can populate the triplet state (T₁), which is a longer-lived species and can be observed in nanosecond transient absorption (ns-TA) experiments, often appearing as a new absorption band as the S₁ signal decays. These dynamics are crucial for applications in organic electronics, as the efficiency of light emission is determined by the competition between radiative (fluorescence) and non-radiative (ISC, internal conversion) decay pathways.
Electrospectrochemical Characterization for Redox State Evolution
The carbazole nucleus is redox-active, meaning it can be reversibly oxidized and reduced. Understanding the electronic changes that accompany these redox events is vital for designing materials for applications such as electrochromic devices and organic light-emitting diodes (OLEDs).
Spectroelectrochemical Methods for Real-Time Monitoring of Electronic Changes
Spectroelectrochemistry is a powerful technique that combines electrochemical control with spectroscopic measurement in a single experiment. By applying a potential to a solution or thin film of a this compound derivative, one can control its oxidation state while simultaneously recording its absorption spectrum. This provides a real-time view of the evolution of electronic states.
When a carbazole derivative undergoes oxidation, it typically forms a radical cation, and upon further oxidation, a dication. These new species have distinct electronic structures and, therefore, different absorption spectra compared to the neutral molecule. Spectroelectrochemical studies on carbazole-based monomers and polymers demonstrate that upon the first oxidation, the initial absorption bands of the neutral species decrease in intensity, while new absorption bands corresponding to the radical cation appear at longer wavelengths. For example, studies on related carbazole-thiophene systems show the formation of radical cation bands at wavelengths such as 507 nm and 874 nm. As the potential is increased further to form the dication, these bands may shift or be replaced by new absorption features at even longer wavelengths.
This ability to monitor the formation and disappearance of specific absorption bands as a function of applied potential allows for the unambiguous identification of different redox states and provides insight into the stability and electronic properties of the charged species. This information is critical for developing electrochromic materials, where a change in color is triggered by an electrochemical stimulus.
Thermal Stability and Degradation Kinetics in Materials Contexts
For materials to be used in high-performance applications like OLEDs or high-temperature electronics, they must exhibit excellent thermal stability. This compound is often incorporated into larger molecules or polymers to enhance their thermal properties due to the inherent rigidity of the carbazole unit.
Thermogravimetric Analysis (TGA) for High-Performance Applications
Thermogravimetric analysis (TGA) is a standard technique used to determine the thermal stability of a material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which significant mass loss begins is known as the decomposition temperature (Td), which serves as a key indicator of thermal stability.
Studies on various carbazole-based donor-acceptor compounds have shown that they are quite thermally stable, with decomposition temperatures (often defined at 5% weight loss) frequently measured to be around 450 °C under a nitrogen atmosphere. This high thermal stability indicates that materials incorporating the this compound core can withstand the high-temperature processing steps often required for device fabrication and can operate at elevated temperatures without significant degradation.
| Material Type | Analytical Method | Key Parameter | Typical Value |
|---|---|---|---|
| Carbazole-based Donor-Acceptor Molecules | TGA | Decomposition Temp. (Td) | ~450 °C |
| Polymers with Carbazolyl Side-Chains | DSC | Glass Transition Temp. (Tg) | > 105 °C |
Differential Scanning Calorimetry (DSC) for Phase Transitions in Polymeric Systems
Differential scanning calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is particularly useful for studying the phase transitions of polymeric materials. For amorphous or semi-crystalline polymers, one of the most important transitions is the glass transition.
The glass transition temperature (Tg) is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is detected by DSC as a step-like change in the heat capacity. The Tg is a critical parameter as it defines the upper limit of the service temperature for a rigid polymer. Research on polymers containing carbazole moieties has shown that the incorporation of the bulky and rigid carbazole group into the polymer side chains leads to a significant increase in the rigidity and, consequently, a higher glass transition temperature. For example, polymers based on 4-(N-carbazolyl)methyl styrene (B11656) exhibit Tg values well above 105 °C, demonstrating the effectiveness of the carbazole unit in enhancing the thermal properties of polymeric systems.
Theoretical and Computational Studies of Dichloro 9h Carbazole Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of carbazole (B46965) derivatives. These calculations allow for a detailed description of molecular orbitals, charge distribution, and spectroscopic properties, which collectively govern the molecule's behavior in chemical and photophysical processes. The insights gained are foundational for designing new materials and understanding environmental fate. mdpi.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to a molecule's electronic behavior. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical parameter that influences the molecule's stability, reactivity, and optical properties.
Table 1: Representative Theoretical Electronic Properties of 3,6-Dichloro-9H-Carbazole This interactive table contains representative data derived from typical DFT calculations for similar aromatic systems. Specific values can vary based on the chosen functional and basis set.
| Property | Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.85 | Relates to ionization potential and electron-donating capability. |
| LUMO Energy | -1.20 | Relates to electron affinity and electron-accepting capability. |
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool that visualizes the charge distribution across a molecule. It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). This map is invaluable for predicting how a molecule will interact with other species, highlighting sites susceptible to electrophilic or nucleophilic attack.
Quantum chemical calculations are widely used to predict various spectroscopic signatures, which serve as a powerful complement to experimental characterization. By calculating properties like nuclear magnetic shielding tensors, electronic transition energies, and vibrational frequencies, DFT can aid in the assignment of complex spectra and confirm molecular structures.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts with a high degree of accuracy. This is particularly useful for distinguishing between different isomers of substituted carbazoles, where experimental signals may be ambiguous.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. These calculations can help interpret the origin of observed absorptions, often linking them to specific molecular orbital transitions (e.g., HOMO to LUMO).
IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional groups and confirm the molecular structure. For instance, the N-H stretching frequency is a key feature in the IR spectrum of dichloro-9H-carbazole. escholarship.org
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is instrumental in elucidating the intricate details of chemical reactions. By mapping the potential energy surface, researchers can identify stable intermediates, locate transition states, and calculate the energy barriers associated with different reaction pathways. This provides a molecular-level understanding of reaction mechanisms and kinetics that is often inaccessible through experimental means alone.
Computational modeling has been successfully applied to understand key reactions involving carbazoles, such as their formation, halogenation, and degradation.
One of the most relevant mechanisms is the electrophilic chlorination of carbazole. Theoretical studies have shown that this reaction proceeds via electrophilic substitution. nih.govacs.org The regioselectivity, which leads to the preferential formation of 3-chloro- and 3,6-dichloro-9H-carbazole, can be explained by analyzing reactivity indices, such as Fukui functions, derived from DFT calculations. These indices identify the positions on the carbazole ring that are most susceptible to attack by an electrophile. nih.gov
Furthermore, the atmospheric degradation of carbazoles has been investigated computationally. researchgate.net Studies on the parent carbazole molecule, initiated by hydroxyl (•OH) radicals, reveal several competing pathways, including:
OH Addition: The radical adds to the carbon atoms of the benzene (B151609) rings.
H-Abstraction: The radical abstracts a hydrogen atom from either a C-H bond or the N-H bond.
DFT calculations show that OH addition to the C1 position and H-abstraction from the N-H bond are the most energetically favorable pathways for the parent carbazole. researchgate.net Similar computational strategies are applied to understand the degradation of chlorinated carbazoles, providing insight into their environmental persistence and transformation products.
A critical aspect of reaction modeling is the quantitative prediction of reaction kinetics. By locating the transition state (the highest point on the minimum energy path between reactants and products), the activation energy or energy barrier for a reaction can be calculated. This barrier is a key determinant of the reaction rate.
For the atmospheric oxidation of carbazole, DFT calculations have been used to determine the potential energy barriers for each elementary reaction step. researchgate.net These barriers are then used in conjunction with statistical theories, such as the Rice–Ramsperger–Kassel–Marcus (RRKM) theory or Canonical Variational Transition State (CVT) theory, to calculate theoretical rate constants. researchgate.net These predicted rate constants can be compared with experimental data where available and used to assess the atmospheric lifetime of the compound. Such computational studies demonstrate that different pathways, like H-abstraction versus OH-addition, can have significantly different energy barriers, allowing for the identification of the dominant reaction channels under specific conditions. researchgate.netnih.gov
Table 2: Example of Computed Energy Barriers for OH-Initiated Reactions of Carbazole This interactive table presents data for the parent 9H-carbazole as a model system to illustrate the outputs of reaction pathway analysis. researchgate.net Values are in kcal/mol.
| Reaction Pathway | Description | Computed Potential Barrier (ΔE) |
|---|---|---|
| H-Abstraction (N-H) | •OH radical removes the proton from the nitrogen atom. | 1.35 |
| H-Abstraction (C-H) | •OH radical removes a proton from a carbon atom. | 3.77 - 6.20 |
| OH-Addition (C1) | •OH radical adds to the C1 position of the carbazole ring. | -0.16 |
Simulation of Intermolecular Interactions and Crystal Packing
Theoretical and computational studies are pivotal in elucidating the solid-state behavior of this compound systems. By simulating intermolecular interactions, researchers can predict how individual molecules assemble into a crystalline solid, which in turn governs the material's bulk properties. These simulations provide insights that are complementary to experimental techniques like X-ray diffraction.
Understanding Non-Covalent Interactions in Solid-State Materials
The crystal packing of molecular solids is directed by a complex interplay of non-covalent interactions. researchgate.netumich.edu These forces, while weaker than covalent bonds, are crucial in determining the three-dimensional arrangement of molecules in a crystal. researchgate.net For this compound derivatives, key interactions include van der Waals forces, dipole-dipole interactions, and particularly π-π stacking. The chlorine substituents can also introduce the possibility of halogen bonding, a directional interaction between a halogen atom and an electron donor. researchgate.net
Computational methods, such as quantum chemistry calculations and molecular mechanics, allow for the detailed analysis of these interactions. researchgate.net For instance, in the crystal structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole, the packing is characterized by π-stacked columns where the planes of the molecules alternate in a head-to-tail fashion with a stacking distance of approximately 3.4 Å. mdpi.comresearchgate.net This arrangement is a direct consequence of attractive π-π interactions between the electron-rich carbazole cores. The study noted that the crystal packing did not exhibit significant intermolecular hydrogen bonding. mdpi.comresearchgate.net
Conversely, studies on other derivatives like 3,6-dichloro-9-(prop-2-yn-1-yl)-9H-carbazole have shown crystal structures where no weak hydrogen bonds or π-π stacking interactions are observed, with the packing stabilized primarily by weaker van der Waals interactions. nih.govnih.gov These differences highlight how substitutions on the carbazole core can fundamentally alter the dominant non-covalent interactions and, consequently, the crystal packing.
Theoretical models can quantify the energetic contributions of these different interactions, helping to explain why a particular packing arrangement is favored over others. Understanding these forces is the first step toward predicting and controlling the solid-state structure of materials.
Table 1: Crystallographic Data for 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₈Cl₂N₄ |
| Formula Weight | 315.15 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 20.280(3) |
| b (Å) | 8.0726(14) |
| c (Å) | 16.005(3) |
| β (°) | 98.947(3) |
| Volume (ų) | 2588.3(8) |
| Z | 8 |
Prediction of Crystal Polymorphism and Morphology
Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical consideration in materials science, as different polymorphs can exhibit vastly different physical and electronic properties. arxiv.orgarxiv.org Predicting crystal polymorphism is a significant computational challenge due to the small energy differences, often just a few kilojoules per mole, that can separate different polymorphic forms. arxiv.org
Computational crystal structure prediction (CSP) methods aim to identify stable crystal packings by searching the vast landscape of possible arrangements. arxiv.org These methods, often employing techniques like Monte Carlo simulated annealing or genetic algorithms, explore different space groups and molecular orientations to find structures that correspond to minima on the lattice energy surface. For molecules like this compound, the conformational flexibility of substituent groups adds another layer of complexity to the search.
While specific CSP studies on this compound are not widely reported, the methodologies are broadly applicable. Such simulations would involve:
Generating a multitude of potential crystal structures.
Calculating the lattice energy for each structure using force fields or more accurate quantum mechanical methods.
Ranking the structures by their thermodynamic stability.
The results of these predictions can guide experimental efforts to crystallize and isolate new polymorphs. Furthermore, by understanding the relationship between intermolecular interactions and crystal packing, computational models can also predict the crystal morphology (the external shape of the crystal), which is important for processing and device fabrication.
Charge Transport and Exciton Dynamics Simulations in Materials
The performance of this compound systems in optoelectronic devices is intrinsically linked to how electrical charges (electrons and holes) and excited states (excitons) move through the material. Computational simulations are indispensable tools for investigating these dynamic processes at the molecular level.
Modeling Carrier Mobility and Recombination Processes
Charge transport in organic semiconductors like carbazole derivatives is often described by hopping models, where charges jump between adjacent molecules. The efficiency of this process is related to the charge carrier mobility. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are used to compute key parameters that govern this mobility. researchgate.netresearchgate.net
Two critical factors are the electronic coupling between neighboring molecules (transfer integral) and the reorganization energy. The reorganization energy is the energy required to deform the geometry of a molecule when it gains or loses a charge. A lower reorganization energy generally leads to better charge transport capability. researchgate.net Computational studies on various carbazole derivatives systematically analyze these parameters to screen for promising candidates for hole-transport materials (HTMs) or electron-transport materials (ETMs). researchgate.netacs.org
Simulations can map out the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs). africaresearchconnects.comacs.org By calculating these properties for different this compound derivatives, researchers can predict whether they are better suited for transporting holes or electrons. For example, carbazole derivatives are widely studied for their excellent hole-transporting properties. ijtrd.comnih.gov
Furthermore, simulations can provide insights into charge recombination processes, where electrons and holes meet and annihilate. Understanding and controlling these processes is vital for optimizing the efficiency of devices like OLEDs and solar cells.
Table 2: Key Parameters from Computational Modeling for Charge Transport
| Parameter | Significance in Charge Transport | Typical Computational Method |
|---|---|---|
| HOMO/LUMO Energy Levels | Determines charge injection barriers and suitability as a hole or electron transport material. | Density Functional Theory (DFT) |
| Reorganization Energy | The energy cost of molecular geometry relaxation upon charging; lower values are desirable for high mobility. | DFT |
| Electronic Coupling (Transfer Integral) | Describes the strength of electronic interaction between adjacent molecules, influencing the charge hopping rate. | DFT |
Theoretical Design of Optoelectronic Materials with Optimized Properties
A major advantage of computational modeling is its ability to perform in silico design of novel materials. By systematically modifying the molecular structure of this compound on a computer, scientists can predict how these changes will affect its optoelectronic properties before undertaking complex and costly synthesis. africaresearchconnects.comijtrd.com
For example, Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the absorption and emission spectra of molecules. researchgate.netresearchgate.net This allows for the prediction of the color of light that a potential OLED emitter will produce. By adding different electron-donating or electron-accepting groups to the this compound core, researchers can tune the HOMO-LUMO gap and thus control the emission wavelength. researchgate.netnih.gov
Computational studies have explored how substitutions on the carbazole framework can enhance properties such as:
Charge Mobility: By selecting substituents that lower the reorganization energy. researchgate.net
Thermal Stability: By designing more rigid molecular structures with high glass transition temperatures (Tg), which is crucial for device longevity. mdpi.com
Triplet Energy: For host materials in phosphorescent OLEDs (PHOLEDs), a high triplet energy is required to efficiently confine excitons on the phosphorescent guest emitter. acs.orgnih.gov
These theoretical investigations provide a rational design strategy, accelerating the discovery of new this compound derivatives with properties tailored for specific applications in next-generation organic electronics. africaresearchconnects.com
Advanced Materials Science Applications of Dichloro 9h Carbazole Derivatives
Organic Electronics and Optoelectronic Materials
The versatility of dichloro-9H-carbazole derivatives has led to their extensive investigation in various organic electronic and optoelectronic devices. Their tunable properties allow for their use in multiple roles, from charge-transporting layers to active emitting components.
Hole-Transporting Materials in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
Carbazole (B46965) derivatives are widely recognized for their excellent hole-transporting properties, making them integral components in the fabrication of efficient OLEDs and OFETs. mdpi.comnih.gov The carbazole nucleus offers a rigid and planar structure that facilitates intermolecular charge hopping, a critical factor for efficient charge transport. Dichloro-substitution on the carbazole core can further enhance these properties by modifying the highest occupied molecular orbital (HOMO) energy levels, leading to better energy level alignment with adjacent layers in a device stack. mdpi.com
In the context of OLEDs, a series of novel hole-transporting materials (HTMs) based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine (B166846) derivatives have been synthesized. elsevierpure.commdpi.com These materials have demonstrated good thermal stabilities with high glass transition temperatures ranging from 148 to 165 °C. elsevierpure.commdpi.com The incorporation of these HTMs into OLED devices resulted in significantly enhanced current, power, and external quantum efficiencies. elsevierpure.commdpi.com The improved performance is attributed to the enhanced morphological and thermal stabilities imparted by the extended conjugation of the structurally rigid and bulky carbazole moieties. mdpi.com
Table 1: Performance of OLEDs with this compound-based Hole-Transporting Materials
| HTM | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) | Device Efficiency Enhancement |
|---|---|---|---|
| 3a | 152 | 456 | - |
| 3b | 148 | 300 | Significant |
| 3c | 165 | 280 | Superior |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Active Layer Components and Electron Donors/Acceptors in Organic Solar Cells (OSCs)
In the realm of organic solar cells, this compound derivatives have shown significant promise as both electron donor and acceptor materials within the active layer. nih.govresearchgate.netresearchgate.net The active layer in an OSC is typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material. mdpi.com The efficiency of these devices is heavily dependent on the molecular structure and photovoltaic properties of these components. researchgate.net
Carbazole-based polymers, particularly those with 2,7-disubstituted carbazole units, have been extensively investigated as electron-donating materials. rsc.org The introduction of dichloro-substituents can be used to tune the bandgap and energy levels of these polymers, thereby improving their light-harvesting capabilities and compatibility with fullerene-based acceptors. rsc.org Donor-acceptor copolymers containing 2,7-carbazole donors have demonstrated high power conversion efficiencies in OSCs. rsc.org
Furthermore, novel acceptor-donor-acceptor (A-D-A) type small molecules have been designed using an electron-rich carbazole unit as the donor and an electron-deficient phenylcyanovinylene unit as the acceptor. researchgate.net The chemical engineering of these molecules through halogenation has been shown to influence their optical, physicochemical, and photovoltaic properties. researchgate.net
Sensitizers and Charge Transfer Complexes in Dye-Sensitized Solar Cells (DSSCs)
This compound derivatives have also found application as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netjnsam.com In a DSSC, a dye sensitizer (B1316253) absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). researchgate.net Carbazole-based dyes are attractive for this purpose due to their high molar extinction coefficients, which allow for efficient light absorption. researchgate.net
The general structure of organic dye sensitizers for DSSCs is a donor-π-conjugated bridge-acceptor (D-π-A) framework. researchgate.net The carbazole moiety can act as the electron donor in this structure. For instance, a di-carbazole-based dye was synthesized and evaluated as a potential sensitizer for DSSCs aimed at greenhouse applications. mdpi.com This dye was designed for blue light absorption, allowing high transmittance in the red region of the visible spectrum, which is crucial for plant photosynthesis. mdpi.com The resulting DSSCs exhibited a high external quantum efficiency of over 70% in the blue-green region. repec.org
Furthermore, the formation of charge-transfer complexes with electron acceptors can modulate the photoluminescence properties of carbazole derivatives. rsc.orgresearchgate.net A dicarbazole derivative, when co-crystallized with acceptors like 1,4-dicyanotetrafluorobenzene (DCTFB) and 1,2,4,5-tetracyanobenzene (TCNB), showed that the acceptor's lowest unoccupied molecular orbital (LUMO) energy level dictates the emission wavelength. rsc.org
Luminescent Materials (Fluorescent and Phosphorescent Emitters) for Display Technologies
The unique photophysical properties of this compound derivatives make them highly suitable for use as luminescent materials in display technologies. nih.govaspbs.com These materials can exhibit both fluorescence and phosphorescence, with the emission characteristics being tunable through chemical modification. rsc.orgnih.govchemrxiv.orgrsc.org
In a study exploring the competition between thermally activated delayed fluorescence (TADF) and ultralong organic phosphorescence (UOP), three dichloro derivatives of 9H-carbazol-3-yl(phenyl)methanone were investigated. rsc.orgnih.govchemrxiv.orgrsc.org Both TADF and UOP are mechanisms that allow for the harvesting of triplet excitons, which is crucial for achieving high efficiency in OLEDs. rsc.orgnih.govchemrxiv.orgrsc.org The study highlighted the role of intramolecular rotation and crystal packing in determining the energy gaps between singlet and triplet states, which in turn governs the dominant emission mechanism. rsc.orgnih.gov
New derivatives of carbazole and diphenyl imidazole (B134444) have been synthesized and shown to exhibit narrow blue light-emission bands, which is advantageous for deep-blue electroluminescent devices. mdpi.com These compounds were tested as fluorescent emitters in OLEDs, with one device demonstrating deep-blue emission with CIE color coordinates of (0.16, 0.08) and a maximum external quantum efficiency of 1.1%. mdpi.com
Table 2: Luminescent Properties of this compound Derivatives
| Derivative | Emission Type | Key Finding |
|---|---|---|
| Dichloro derivatives of 9H-carbazol-3-yl(phenyl)methanone | TADF and UOP | Competition between emission mechanisms is influenced by molecular packing. rsc.orgnih.govchemrxiv.orgrsc.org |
| Carbazole and diphenyl imidazole derivatives | Fluorescence | Narrow deep-blue emission suitable for OLEDs. mdpi.com |
| Dicarbazole derivative with TCNB | Charge-transfer fluorescence | Orange-red emission under UV light. rsc.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Electrochromic Materials with Tunable Optical Properties
Electrochromic materials are substances that change their optical properties, such as color, in response to an applied electrical potential. This compound derivatives have been incorporated into polymers to create materials with promising electrochromic performance. mdpi.comresearchgate.net The carbazole core provides a redox-active unit that can be reversibly oxidized and reduced, leading to changes in the material's absorption spectrum. mdpi.com
A series of fluorescent cathodically coloring electrochromic small molecules were synthesized by linking 3,5-di(9H-carbazol-9-yl)benzene with dibenzofuran. acs.org These compounds undergo a two-step single-electron reduction, generating radical anions and dianions with distinct absorption bands across the visible spectrum. acs.org This results in a multicolored electrochromism, with color changes from green to red, yellow to magenta, and light to deep blue depending on the specific molecular structure. acs.org These materials also exhibit high optical contrast (over 90%) and high coloration efficiency. acs.org
Furthermore, electrochromic polymers have been synthesized from 1,4-bis((9H-carbazol-9-yl)methyl)benzene and 3,4-ethylenedioxythiophene (B145204) derivatives. mdpi.com Flexible electrochromic devices constructed with these polymers as the anodic material showed high transmittance contrast and long-term electrochemical cycling stability. mdpi.com
Polymeric Materials and Functional Polymers
The incorporation of this compound units into polymer backbones or as pendant groups leads to the creation of functional polymers with a wide range of applications. mdpi.comresearchgate.netdntb.gov.ua Poly(N-vinylcarbazole) (PVK) is a well-known example of a carbazole-containing polymer and was the first photoconductive polymer discovered. mdpi.com
The synthesis of carbazole-based polymers can be achieved through various methods, including chemical and electrochemical polymerization. mdpi.com The polymerization process typically occurs at the 3 and 6 positions of the carbazole ring, leading to the formation of polycarbazole (PCz). mdpi.com Dichloro-substitution can be used to modify the properties of these polymers.
Carbazole-containing polymers have been utilized in a variety of applications, including:
Organic Light-Emitting Diodes (OLEDs): As host materials for phosphorescent emitters, leveraging their high triplet energy. nih.gov
Photovoltaics: As electron-donating materials in the active layer of organic solar cells. rsc.org
Sensors: Due to their tunable electronic and optical properties. nih.gov
Memory Devices: Exploiting their charge-trapping capabilities. mdpi.com
The development of microporous organic polymers (MOPs) from carbazole derivatives has also garnered significant attention. nih.gov These materials possess high surface areas and tunable pore sizes, making them suitable for applications in gas adsorption and separation. nih.gov The electron-rich nature of the carbazole units in these polymers makes them particularly effective for the capture of carbon dioxide. nih.gov
Development of Poly(this compound) and Copolymers for Advanced Applications
The polymerization of this compound monomers opens avenues for creating novel conductive and photoactive materials. Both homopolymers of this compound and its copolymers with other monomers have been explored for various advanced applications, particularly in the field of organic electronics. The chlorine substituents on the carbazole ring can significantly influence the polymer's electronic properties, solubility, and stability.
Research has demonstrated the synthesis of polymers incorporating 3,6-dichloro-9H-carbazole units. These polymers are often prepared through chemical or electrochemical polymerization methods. The resulting poly(this compound) often exhibits distinct optoelectronic properties compared to its non-chlorinated counterpart, poly(9H-carbazole). For instance, the introduction of chlorine atoms can lower the HOMO and LUMO energy levels of the polymer, which can be advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) by improving charge injection and transport.
Copolymerization of this compound with other electroactive monomers is a versatile strategy to fine-tune the material's properties. By carefully selecting the comonomer, researchers can tailor the bandgap, emission color, and charge-transport characteristics of the resulting copolymer. For example, copolymers of this compound with electron-deficient units have been investigated for their potential as emissive or host materials in OLEDs.
Below is a table summarizing the properties of a representative this compound-containing polymer:
| Polymer Name | Monomers | Polymerization Method | Key Properties | Potential Applications |
| Poly(3,6-dichloro-9-vinylcarbazole) | 3,6-dichloro-9-vinylcarbazole | Radical polymerization | Enhanced thermal stability, modified electronic properties compared to PVK | Organic electronics, dielectric materials |
Cross-Linked Polymeric Networks for Enhanced Stability and Performance
To address the challenges of morphological instability and solvent susceptibility in linear polymers, cross-linked polymeric networks based on this compound have been developed. Cross-linking introduces covalent bonds between polymer chains, forming a robust three-dimensional network. This structural modification significantly enhances the thermal, mechanical, and chemical stability of the material, which is crucial for the longevity and performance of organic electronic devices.
Various cross-linking strategies can be employed. One common approach involves the introduction of reactive functional groups onto the this compound monomer or a precursor polymer. These groups can then be triggered to form cross-links through thermal or photochemical processes. For instance, this compound derivatives functionalized with vinyl or epoxy groups can be polymerized and subsequently cross-linked to form insoluble and thermally stable films.
The enhanced stability of these cross-linked networks makes them particularly suitable for applications as hole-transporting layers (HTLs) in multilayer OLEDs. A stable HTL prevents intermixing with adjacent layers during device fabrication and operation, leading to improved device efficiency and lifetime. Furthermore, the rigid nature of the cross-linked network can help to suppress detrimental crystallization and phase separation in thin films.
The table below highlights the advantages of cross-linked this compound networks:
| Property | Linear Polymer | Cross-Linked Network |
| Thermal Stability | Moderate | High |
| Solvent Resistance | Soluble | Insoluble |
| Morphological Stability | Prone to crystallization/reorganization | High |
| Film-forming Quality | Good | Excellent |
Supramolecular Architectures and Host-Guest Systems
The unique molecular structure of this compound, featuring a planar aromatic core and potential hydrogen bonding sites, makes it an excellent building block for the construction of ordered supramolecular assemblies through non-covalent interactions.
Design of Ordered Assemblies through Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, play a crucial role in directing the self-assembly of this compound derivatives into well-defined, ordered structures. The chlorine atoms on the carbazole ring can participate in halogen bonding, a directional interaction that can be exploited to control the packing of molecules in the solid state.
By designing this compound molecules with specific functional groups capable of forming strong and directional non-covalent bonds, researchers can create a variety of supramolecular architectures, including one-dimensional fibers, two-dimensional sheets, and three-dimensional networks. These ordered assemblies can exhibit interesting collective properties, such as enhanced charge transport and anisotropic optical behavior, which are not present in the individual molecules. For example, the formation of extended π-stacked arrays of this compound units can facilitate efficient charge hopping, making these materials promising for applications in organic field-effect transistors (OFETs).
Development of Recognition Elements for Analytical and Separation Sciences
The ability of this compound derivatives to form specific non-covalent interactions also makes them valuable as recognition elements in host-guest systems for analytical and separation sciences. The carbazole scaffold provides a rigid platform for the pre-organization of binding sites, while the dichloro-substitution can modulate the electronic properties and create specific interaction points.
For instance, this compound-based hosts can be designed to selectively bind to specific guest molecules through a combination of hydrogen bonding, π-π stacking, and halogen bonding. This molecular recognition capability can be harnessed for the development of chemical sensors. Upon binding of the target analyte, a change in the optical or electronic properties of the this compound host can be observed, providing a detectable signal.
In separation sciences, materials functionalized with this compound derivatives can be used as stationary phases in chromatography. The specific interactions between the dichloro-carbazole units and certain analytes can lead to selective retention and separation of components from a mixture.
Catalytic Applications as Ligands or Frameworks
The nitrogen atom in the carbazole ring and the potential for further functionalization make this compound a versatile scaffold for the design of ligands for metal-catalyzed reactions.
Heterogeneous and Homogeneous Catalysis Utilizing Dichloro-Carbazole Ligands
In homogeneous catalysis , this compound derivatives can be functionalized with coordinating groups to create ligands that bind to metal centers. The electronic properties of the resulting metal complex, and therefore its catalytic activity and selectivity, can be tuned by the electron-withdrawing nature of the chlorine atoms on the carbazole backbone. These ligands have been explored in a variety of transition metal-catalyzed reactions.
In heterogeneous catalysis , this compound units can be incorporated into porous organic frameworks (POFs) or metal-organic frameworks (MOFs). These materials offer the advantage of easy separation and recyclability of the catalyst. The dichloro-carbazole units can act as active sites themselves or serve as supports for catalytically active metal nanoparticles. The porous nature of these frameworks allows for efficient diffusion of reactants and products, while the specific chemical environment within the pores can influence the selectivity of the catalytic reaction.
The following table provides examples of catalytic reactions where dichloro-carbazole based ligands or frameworks could be applied:
| Catalysis Type | Catalyst System | Example Reaction |
| Homogeneous | Dichloro-carbazole-phosphine-metal complex | Cross-coupling reactions |
| Heterogeneous | Dichloro-carbazole-based porous organic framework | Oxidation reactions |
| Heterogeneous | Metal nanoparticles supported on a dichloro-carbazole-based polymer | Reduction reactions |
Metal-Organic Frameworks (MOFs) incorporating Dichloro-Carbazole Units
The integration of this compound derivatives into the structure of Metal-Organic Frameworks (MOFs) is an area of growing interest. The carbazole moiety, known for its rigidity and electron-rich nature, can be functionalized to create ligands for MOF synthesis. The addition of dichloro-substituents to the carbazole core can further tailor the properties of the resulting MOFs, influencing their porosity, stability, and functionality.
While the direct incorporation of a "this compound" dicarboxylate ligand into a MOF is not yet widely reported in publicly available research, the synthesis of precursor molecules demonstrates the feasibility of this approach. For instance, the synthesis of 9H-carbazole-3,6-dicarboxylic acid is a known process, and this molecule serves as a versatile building block for coordination cages and MOFs. osti.govresearchgate.netrsc.org The functionalization of the carbazole core, including halogenation, is a common strategy in materials chemistry to modulate electronic properties. skku.edu
A related dichloro-carbazole derivative, 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole, has been synthesized and characterized. osti.gov This compound, featuring a dichloro-triazine group attached to the carbazole nitrogen, showcases the potential for creating diverse dichloro-carbazole building blocks for more complex structures. Although its direct use in MOF synthesis is not detailed, its excellent luminescent and redox properties suggest that MOFs incorporating such units could exhibit interesting photophysical or electrochemical behavior. osti.gov
The general principle of using carbazole-dicarboxylic acids to construct MOFs has been demonstrated. For example, a MOF based on 9-(pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic acid has been synthesized, forming a two-dimensional layered framework. researchgate.net Another example involves a zinc-based MOF constructed from 9,9'-(1,4-phenylenebis(methylene))bis(9H-carbazole-3,6-dicarboxylic acid), which exhibits photochromic properties. rsc.org These examples highlight the structural versatility of carbazole-based linkers in MOF chemistry. The introduction of chlorine atoms onto the carbazole backbone in such systems would be expected to influence the electronic nature of the ligand, potentially leading to MOFs with altered host-guest interactions, catalytic activity, or sensing capabilities.
Electrochemical Energy Storage Materials (e.g., Supercapacitors and Batteries)
This compound derivatives are also being explored for their potential in electrochemical energy storage devices, such as supercapacitors and batteries. The inherent redox activity of the carbazole unit, coupled with the electrochemical stability that can be imparted by halogenation, makes these compounds attractive for charge storage applications.
Electrode Materials with High Specific Capacitance and Cycling Stability
Polymers derived from carbazole and its derivatives have shown significant promise as electrode materials for supercapacitors. These materials can store charge through both electrical double-layer capacitance (EDLC) and pseudocapacitance, the latter arising from fast and reversible faradaic reactions.
A recent study comparing the supercapacitor performance of electropolymerized carbazole (PCz) and N-vinylcarbazole (PVCz) provides valuable insights. The N-vinyl substitution in PVCz was found to significantly enhance its electrochemical performance. PVCz exhibited a specific capacitance of 73.4 F/g at a scan rate of 10 mV/s, which was more than double that of PCz (35.5 F/g). researchgate.net This improvement was attributed to a more porous and rougher surface morphology, as well as improved charge transfer kinetics. researchgate.net While this study did not involve dichloro-substituted carbazoles, it highlights the significant impact that substitution on the carbazole ring can have on supercapacitor performance.
Research on other carbazole-based porous organic polymers (POPs) has also demonstrated their potential for high-performance supercapacitors. These materials can be designed to have high surface areas and incorporate redox-active carbazole units throughout their structure. The performance of these materials can be further enhanced by creating composites with conductive materials like multi-walled carbon nanotubes (MWCNTs). For example, a composite of a poly(carbazole-EDOT) derivative with MWCNTs exhibited a specific capacitance of up to 132.6 F/g and good cycling stability, retaining approximately 89% of its initial capacitance after 500 cycles. researchgate.net
The introduction of dichloro-substituents onto the carbazole monomer is anticipated to influence the electronic properties and polymerization behavior, which in turn would affect the specific capacitance and cycling stability of the resulting polymer electrodes. The electron-withdrawing nature of chlorine atoms could potentially enhance the redox activity and stability of the polymer, leading to improved supercapacitor performance.
Interactive Data Table: Performance of Carbazole-Based Polymer Supercapacitors
| Polymer | Specific Capacitance (F/g) | Scan Rate / Current Density | Capacitance Retention | Reference |
| Poly(N-vinylcarbazole) (PVCz) | 73.4 | 10 mV/s | 59.7% up to 50 mV/s | researchgate.net |
| Poly(carbazole) (PCz) | 35.5 | 10 mV/s | - | researchgate.net |
| P(Com2)/MWCNT | 132.6 | 70 mV/s | ~89% after 500 cycles | researchgate.net |
Redox-Active Components for Charge Storage Devices
The ability of carbazole derivatives to undergo reversible oxidation and reduction makes them suitable as redox-active components in charge storage devices, including batteries. The redox potential of the carbazole unit can be tuned by introducing electron-withdrawing or electron-donating groups.
A notable example is the use of 3,6-dibromo-9-(p-tolyl)-9H-carbazole as a cathode material in a non-aqueous organic redox flow battery. rsc.orgresearchgate.net The substitution with electron-withdrawing bromine atoms at the 3 and 6 positions increases the reduction potential of the carbazole core, making it a more effective cathode material. rsc.org This di-halogenated carbazole derivative demonstrated good reversibility, which is a crucial characteristic for a rechargeable battery. rsc.org The study highlights that functionalization of the carbazole core is a key strategy for developing high-performance organic redox-active materials. rsc.org
The principles demonstrated with the dibromo-carbazole derivative are directly applicable to this compound. The substitution with chlorine atoms, which are also electron-withdrawing, is expected to similarly increase the redox potential of the carbazole unit. This would make this compound derivatives promising candidates for use as high-potential cathode materials in various battery technologies. The chemical stability of the oxidized and reduced forms of these molecules is a critical factor for ensuring long cycle life in a battery, and halogenation can often enhance this stability. nih.gov
Further research into the synthesis and electrochemical characterization of various this compound derivatives will be crucial to fully realize their potential as redox-active components in next-generation energy storage devices.
Environmental and Advanced Analytical Research Perspectives on Dichloro 9h Carbazole
Occurrence and Distribution Studies of Polyhalogenated Carbazole (B46965) Derivatives in Environmental Compartments
Polyhalogenated carbazoles are ubiquitously found in various environmental matrices across the globe. nih.gov Their presence is documented in soil, sediment, water, and air, often at concentrations comparable to or exceeding those of well-known persistent organic pollutants. nih.govresearchgate.net
Dichloro-9H-carbazole and other PHCZs have been detected in diverse environmental settings, from industrial zones to remote ecosystems.
Soil and Sediment: Studies have revealed significant contamination of soil and groundwater systems, particularly in areas with industrial activity. For instance, in the coastal region of Laizhou Bay, China, concentrations of total PHCZs in surface soil ranged from 0.15 to 1327.94 ng/g dry weight (dw), with a mean of 80.06 ng/g dw. acs.orgresearchgate.net In estuarine sediments, 3,6-dichlorocarbazole (B1220011) (3,6-CCZ) is often a dominant congener, with total PHCZ concentrations reported to range from 0.56 to 15.94 ng/g dw in the estuaries of the Bohai Sea, China. doi.org The levels of PHCZs in these regions are noted to be higher than those found in agricultural soils and even some e-waste disposal areas in other parts of China. acs.org
Water: Groundwater contamination is a significant concern, with total PHCZ concentrations in the Laizhou Bay area ranging from 0.12 to 10710.56 ng/L. researchgate.netnih.gov The mobility of these compounds in groundwater facilitates their potential migration from industrial sources to residential and agricultural areas. researchgate.netnih.gov
Air: PHCZs are also present in the atmosphere, associated with particulate matter. researchgate.net Their semi-volatile nature allows them to partition between the gas and particulate phases, influencing their atmospheric transport and deposition. nih.gov This atmospheric pathway is a critical component of their environmental cycling and distribution. researchgate.net
Interactive Table 1: Concentration of Polyhalogenated Carbazoles (PHCZs) in Environmental Samples
| Environmental Compartment | Location | Concentration Range | Mean Concentration | Dominant Congener(s) | Reference(s) |
| Surface Soil | Laizhou Bay, China | 0.15 - 1327.94 ng/g dw | 80.06 ng/g dw | 1,3,6,8-Tetrabromocarbazole | acs.org, nih.gov, researchgate.net |
| Groundwater | Laizhou Bay, China | 0.12 - 10710.56 ng/L | 365.14 ng/L | 1,3,6,8-Tetrabromocarbazole | acs.org, nih.gov, researchgate.net |
| Estuarine Sediments | Bohai Sea, China | 0.56 - 15.94 ng/g dw | Not Reported | 3,6-Dichlorocarbazole, 3-Chlorocarbazole (B1214643) | doi.org |
The origins of PHCZs in the environment are both natural and anthropogenic. nih.govnih.gov While natural processes like fungal activity can produce some PHCZs, industrial activities are major contributors to their environmental burden. nih.gov
Research has identified several large-scale industries as significant emission sources. A comprehensive study pinpointed coke production as the primary emitter, with estimated annual emissions of 9,229 g/year , followed by iron ore sintering at 3,237 g/year . nih.govresearchgate.net Other identified industrial sources include electric arc furnaces for steel-making, secondary copper and aluminum smelting, and waste incineration. nih.govresearchgate.net These emissions are primarily released into the environment via industrial particulate matter. nih.gov The congener profiles of PHCZs found in environmental samples can often be traced back to these specific industrial sources, aiding in source apportionment. researchgate.net Countries with significant industrial activities in these sectors, such as China, Australia, Japan, India, the USA, and Russia, are considered major emitters. nih.govslq.qld.gov.au
Development of Advanced Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of trace levels of this compound in complex environmental matrices necessitate highly sensitive and selective analytical techniques. nih.gov
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for environmental analysis, offering exceptional accuracy and precision in mass determination. longdom.org This capability allows for the confident identification of compounds in complex mixtures, even at sub-parts-per-million (ppm) levels. longdom.org
HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR), Orbitrap, and Time-of-Flight (TOF) analyzers, can resolve ions with very similar mass-to-charge ratios, which is crucial for distinguishing target analytes from matrix interferences. nih.govlongdom.org The high mass accuracy of HRMS facilitates the assignment of a unique molecular formula to a detected signal, providing a high degree of confidence in compound identification. mdpi.compnnl.gov This is particularly valuable in non-target screening to identify new or unexpected PHCZ derivatives in environmental samples. nih.gov
Chromatography is essential for separating this compound from other compounds in a sample before detection by mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem MS (GC-MS/MS): GC-MS is a well-established technique for quantifying volatile and semi-volatile organic compounds like PHCZs. doi.org The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by reducing background noise, allowing for the detection of analytes at very low concentrations.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC, often coupled with tandem mass spectrometry (LC-MS/MS), are versatile techniques for analyzing a wide range of compounds. nih.gov For carbazole-related compounds, UPLC-MS/MS methods have been developed that allow for rapid quantification (e.g., within 5 minutes) with very low limits of detection (LOD) and quantification (LOQ), sometimes in the sub-ng/mL range. nih.gov The enhanced chromatographic resolution of UPLC provides sharper peaks, leading to improved sensitivity. nih.gov
Interactive Table 2: Advanced Analytical Techniques for this compound Analysis
| Technique | Principle | Advantages for this compound Analysis |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements (sub-ppm accuracy). Analyzers include Orbitrap, FT-ICR, and TOF. | Enables confident elemental composition assignment and identification in complex matrices. Reduces ambiguity and false positives. Useful for non-target screening of transformation products. nih.govlongdom.org |
| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Separates volatile/semi-volatile compounds based on their boiling points and partitioning behavior, followed by selective mass analysis of precursor and product ions. | High selectivity and sensitivity for targeted analysis. Reduces chemical noise and matrix interference. doi.org |
| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Separates compounds based on their interaction with a stationary phase under high pressure, followed by selective mass analysis. | Rapid analysis times, high sample throughput, and excellent sensitivity with low detection limits for a broad range of carbazole derivatives. nih.gov |
Mechanistic Pathways of Environmental Transformation and Fate (Excluding Toxicity)
Once released into the environment, the fate of this compound is governed by various physical, chemical, and biological processes that influence its transport and persistence. nih.govitrcweb.org
The environmental behavior of this compound is influenced by the properties of its parent compound, carbazole. Carbazole is a semi-volatile organic compound that partitions between gaseous and particulate phases in the atmosphere. nih.gov In aquatic and terrestrial systems, its fate is largely determined by biodegradation, photolysis, and sorption. nih.gov
For chlorinated derivatives, sorption to organic matter is a key process. There is a strong correlation between the concentration of PHCZs, such as 3,6-dichlorocarbazole, and the total organic carbon (TOC) content in sediments. doi.org This sorption to soil and sediment can limit the bioavailability of the compound and reduce its mobility, but also makes it more persistent in that environmental compartment. nih.gov
Transformation processes can alter the structure of this compound. Studies have suggested that the dehalogenation of more highly chlorinated carbazoles can occur. For example, evidence points to the potential transformation of 3,6-dichlorocarbazole into 3-chlorocarbazole in soil environments, indicating that microbial or chemical degradation pathways exist that can remove chlorine atoms from the molecule. doi.org The persistence and transformation pathways are highly dependent on specific environmental conditions such as pH, temperature, microbial community composition, and the presence of other chemicals. itrcweb.org
Photolytic Degradation Processes
The environmental fate of this compound is influenced by its susceptibility to photolytic degradation, a process driven by natural sunlight. Research indicates that halogenated carbazoles, including dichlorinated congeners, undergo transformation upon exposure to light, particularly in aqueous environments. The rate and pathway of this degradation are influenced by the degree and position of halogen substitution.
Studies on the photodegradation of 3,6-dichlorocarbazole in water have demonstrated its potential for transformation. One study calculated the half-life (t1/2) of 3,6-dichlorocarbazole to be 1.62 hours in ultrapure water under irradiation, indicating a relatively rapid degradation process under these specific laboratory conditions. nih.gov The maximum wavelength absorptions for several polyhalogenated carbazoles (PHCZs), including 3,6-dichloro-9H-carbazole, are in the near-ultraviolet region, which suggests they are susceptible to degradation under natural sunlight. nih.gov
Dehalogenation has been identified as a significant initial step in the photolytic degradation of halogenated carbazoles. nih.gov This process involves the removal of chlorine atoms from the carbazole structure. Following dehalogenation, further degradation can occur through mechanisms such as oxidative cleavage of the aromatic rings and hydroxyl substitution, leading to the formation of various transformation products. nih.gov For instance, the photodegradation of other chlorinated carbazoles has been shown to yield products like hexahydrobenzene and trihydroxycarbazole. nih.gov While a complete, detailed photolytic degradation pathway for this compound has not been fully elucidated, the available data point towards a multi-step process initiated by the loss of chlorine atoms.
Table 1: Photolytic Degradation Data for 3,6-Dichloro-9H-carbazole in Water
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Half-life (t1/2) | 1.62 hours | Ultrapure water, under irradiation | nih.gov |
| Primary Degradation | Dehalogenation | Aqueous environment | nih.gov |
| Potential Subsequent | Oxidative cleavage, | Aqueous environment | nih.gov |
Biotransformation Pathways in Environmental Systems
In addition to abiotic processes, the biotransformation of this compound by microorganisms is a critical pathway influencing its persistence and fate in the environment, particularly in soil. Studies have shown that soil microbial communities can degrade 3,6-dichlorocarbazole (3,6-DCCZ), primarily through dehalogenation. nih.gov
Research investigating the degradation of 3,6-DCCZ in soil revealed that its half-life is concentration-dependent. At a concentration of 0.100 mg/kg, the half-life was determined to be 7.75 days, while at a higher concentration of 1.00 mg/kg, the half-life increased to 16.73 days. nih.gov This suggests that at higher concentrations, the degradation process may be slower, potentially due to microbial toxicity or enzyme saturation. The primary biotransformation product identified in these studies was 3-chlorocarbazole (3-CCZ), confirming that reductive dehalogenation is a key step in the microbial metabolism of this compound. nih.gov
Beyond simple dehalogenation, there is evidence of other biotransformation pathways. The detection of intermediate products with higher molecular weights suggests that microbial enzymes may catalyze the addition of methyl (-CH₃), methoxymethyl (-CH₂-O-CH₃), or ethoxymethyl (-CH₂-O-CH₂CH₃) groups to the carbazole ring. nih.gov This indicates a complex interplay of degradation and synthetic reactions mediated by the soil microbiome. While a complete and detailed biotransformation pathway for this compound has not yet been fully mapped, the initial steps involving dehalogenation and potential subsequent alkylation/etherification reactions have been identified as significant processes.
Table 2: Biotransformation of 3,6-Dichlorocarbazole in Soil
| Initial Concentration | Half-life (days) | Primary Transformation Product | Other Observed Processes | Reference |
|---|---|---|---|---|
| 0.100 mg/kg | 7.75 | 3-chlorocarbazole | Formation of higher molecular weight intermediates (addition of -CH₃, -CH₂-O-CH₃, or -CH₂-O-CH₂CH₃) | nih.gov |
Development of Standard Reference Materials for Environmental Analysis and Research
The accurate quantification of this compound in environmental matrices is essential for assessing its prevalence, fate, and potential risks. This necessitates the availability of high-purity analytical standards and, ideally, certified reference materials (CRMs). CRMs are homogeneous and stable materials with specified properties that have been certified by a metrologically valid procedure, and are indispensable for method validation, quality control, and ensuring the traceability and comparability of measurement results between laboratories.
Currently, while analytical standards of this compound are commercially available from various chemical suppliers, there is a lack of specifically certified reference materials for this compound in environmental matrices such as soil, sediment, or water. The development of a CRM is a complex and rigorous process that involves several key stages:
Material Selection and Preparation: A suitable matrix that is representative of environmental samples (e.g., soil, sediment) is chosen. The material must be collected, processed (e.g., dried, sieved, homogenized), and characterized to ensure its suitability.
Purity Assessment of the Analyte: The purity of the this compound used to fortify the matrix or as a neat standard must be accurately determined using multiple analytical techniques.
Homogeneity and Stability Studies: Extensive testing is required to ensure that the analyte is uniformly distributed throughout the matrix and that its concentration remains stable over time under specified storage conditions. fitzlabs.ie
Value Assignment: The certified value of the analyte concentration in the CRM is determined through an interlaboratory comparison involving a number of competent laboratories using different analytical methods. This approach minimizes method-dependent bias.
Uncertainty Estimation: A comprehensive uncertainty budget is calculated, taking into account contributions from characterization, homogeneity, and stability.
A crucial component in the accurate analysis of environmental contaminants is the use of isotopically labeled internal standards. The synthesis of isotopically labeled this compound (e.g., with ¹³C or ²H) would significantly improve the accuracy of quantification by mass spectrometry-based methods, as it allows for the correction of matrix effects and variations in sample preparation and instrument response. However, information on the synthesis and commercial availability of such labeled standards for this compound is currently scarce.
The development of CRMs for emerging contaminants like polyhalogenated carbazoles is an ongoing area of research and development for national metrology institutes and commercial standard providers. The availability of such materials would greatly enhance the quality and reliability of environmental monitoring data for this compound.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3,6-dichlorocarbazole |
| 3-chlorocarbazole |
| Hexahydrobenzene |
| Trihydroxycarbazole |
| 3,6-dichloro-9H-carbazole |
Future Research Directions and Emerging Opportunities
Integration of Dichloro-9H-Carbazole in Multi-Component Systems
The incorporation of this compound into multi-component systems such as copolymers, blends, and hybrid materials presents a significant avenue for developing materials with tailored functionalities. In organic electronics, carbazole (B46965) derivatives are valued for their hole-transporting capabilities, thermal stability, and tunable electronic structure. mdpi.com Integrating the this compound moiety into copolymer structures is a key strategy for enhancing the performance of electronic devices. mdpi.combohrium.com
For instance, copolymers designed with carbazole-containing donor units and various electron-accepting comonomers are being explored for organic photovoltaic (OPV) devices. rsc.org The rationale is to fine-tune the material's bandgap and improve solar light harvesting. rsc.org A series of copolymers incorporating 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole units have been synthesized for application in electrochromic devices (ECDs). nih.gov These copolymers exhibit distinct colors in different redox states and high optical contrast, demonstrating the potential of multi-component systems. nih.gov
Another critical area is the development of advanced emitters for organic light-emitting diodes (OLEDs), particularly those based on thermally activated delayed fluorescence (TADF). rsc.org this compound can serve as a core donor unit in TADF emitters, which are designed to harvest both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. rsc.orgnih.gov By strategically combining the this compound donor with various acceptor moieties, researchers can manipulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to achieve a small singlet-triplet energy gap (ΔE_ST), a critical requirement for efficient TADF. rsc.orgfrontiersin.org For example, a highly twisted carbazole-fused DABNA derivative was developed as an orange-red TADF emitter, achieving a record-high external quantum efficiency of 39.2%. nih.gov
Table 1: Performance of Carbazole-Based Copolymers in Electronic Devices
| Copolymer System | Application | Key Performance Metric | Reference |
|---|---|---|---|
| P(dCz2-co-dTC2) / PProdot-Me2 | Electrochromic Device (ECD) | Optical Contrast (ΔT): 45.8% | nih.gov |
| Poly(CE-co-tBPOP) | Organic Light-Emitting Diode (OLED) | Luminous Efficiency: ~0.25 cd/A | nih.gov |
| 2,7-Carbazole Donor-Acceptor Copolymer | Organic Photovoltaic (OPV) | Power Conversion Efficiency: up to 6% | rsc.org |
Artificial Intelligence and Machine Learning for Accelerated Material Design
The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. researchgate.net Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the design and discovery of new materials with desired properties. researchgate.netnih.govmdpi.com These computational techniques can analyze vast datasets to identify structure-property relationships, predict the performance of novel compounds, and guide synthetic efforts toward the most promising candidates. researchgate.net
In the context of this compound, ML models can be trained on existing data from experimental results and computational simulations, such as Density Functional Theory (DFT) calculations. rsc.orgresearchgate.net DFT is already widely used to predict the ground and excited state properties of carbazole-based materials for OLEDs. rsc.org By leveraging ML, researchers can move beyond individual calculations to screen vast virtual libraries of potential this compound derivatives. nih.gov For example, an ML-guided framework can efficiently explore a large "composition-structure" space to select a shortlist of promising candidates for more intensive first-principles calculations. researchgate.net
Generative models, a subset of ML, can even propose entirely new molecular structures with optimized properties. nih.gov For instance, a generative adversarial network (GAN) could be trained to generate novel this compound derivatives with predicted high charge mobility or specific emission wavelengths for OLED applications. nih.gov This data-driven approach can significantly reduce the number of required experiments and accelerate the development cycle for next-generation materials. researchgate.netyoutube.com The combination of AI/ML with automated synthesis platforms ("robot scientists") represents a paradigm shift, enabling high-throughput discovery and optimization of materials for applications ranging from electronics to energy storage. youtube.com
Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis and application of this compound and its derivatives is crucial for sustainable technological development. researchgate.net
Traditional methods for synthesizing carbazoles can involve harsh reaction conditions and the use of toxic reagents. Recent research has focused on developing more environmentally benign synthetic routes. organic-chemistry.org One promising approach is the use of microwave irradiation to accelerate reactions, which can lead to a drastic reduction in reaction times and improved energy efficiency. organic-chemistry.org Palladium-catalyzed tandem reactions, for example, have been developed for the one-pot synthesis of 9H-carbazoles from inexpensive starting materials like anilines and 1,2-dihaloarenes under microwave conditions. organic-chemistry.org
Other green synthetic strategies include:
Catalyst Innovation: The development of magnetically recoverable palladium nanocatalysts supported on green biochar allows for easy separation and reuse of the catalyst, minimizing waste. organic-chemistry.org
Alternative Reaction Media: Exploring the use of less hazardous solvents or even solvent-free reaction conditions.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. A reported atom-economic route for a vinyl-substituted dicarbonitrile carbazole highlights this approach. mdpi.com
One-Pot Syntheses: Combining multiple reaction steps into a single procedure to reduce solvent use, energy consumption, and waste generation. rsc.org
Beyond synthesis, the application phase also offers opportunities for green chemistry. For example, developing carbazole-based materials for organic solar cells contributes to renewable energy technologies. bohrium.comresearchgate.net Furthermore, designing materials that are stable and have long operational lifetimes, such as in OLEDs, reduces the frequency of device replacement and associated electronic waste. researchgate.net
Table 2: Comparison of Synthetic Methods for Carbazole Derivatives
| Synthetic Method | Key Green Chemistry Principle | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Palladium-Catalyzed Tandem Reaction | Energy Efficiency, Time Savings | Drastic reduction in reaction times, one-pot synthesis | organic-chemistry.org |
| Magnetically Recoverable Nanocatalyst | Waste Reduction, Catalyst Recycling | Easy separation and reuse of the palladium catalyst | organic-chemistry.org |
| One-Pot Multi-Component Reaction | Atom Economy, Process Simplification | High yield, reduced purification steps | rsc.org |
| Copper-Catalyzed Intramolecular Oxidative Coupling | Efficient Catalysis | High yields (>90%) in short reaction times (10 min) | nih.gov |
Exploration of Novel Physical Phenomena in this compound-Based Materials
The rigid, planar structure and rich electronic nature of the carbazole ring system, modified by the presence of dichloro-substituents, make it a fertile ground for discovering and harnessing novel physical phenomena. mdpi.comnih.gov While properties like hole transport and thermally activated delayed fluorescence are well-recognized, future research could uncover more exotic behaviors. mdpi.comrsc.org
One area of interest is the investigation of radical-based materials. The introduction of a carbazole moiety into a radical skeleton has been shown to induce novel photoluminescent properties in its excited doublet state. lawrence.edu The high photochemical stability of carbazole-containing compounds makes them promising candidates for developing stable, fluorescent organic radicals. lawrence.edu Exploring derivatives of this compound in this context could lead to materials with unique magneto-optical properties, relevant for spintronics and quantum information science.
The specific substitution pattern of the chlorine atoms on the carbazole core can significantly influence the material's solid-state packing and intermolecular interactions. This provides an opportunity to explore phenomena dependent on molecular arrangement, such as aggregation-induced emission (AIE) or mechanofluorochromism, where the material's fluorescence changes in response to mechanical stimuli. The crystal structure of 3,6-dichloro-9-(prop-2-yn-1-yl)-9H-carbazole reveals a nearly planar tricyclic system, and understanding how modifications to this structure affect crystal packing is key to designing materials with novel solid-state properties. nih.gov
Furthermore, the integration of this compound into microporous organic polymers (MOPs) could lead to materials with novel sensing or catalytic properties. nih.gov The electron-rich nature and tunable microporous structure of such polymers make them interesting candidates for applications in gas capture and as hosts for catalytically active species. nih.gov Detailed investigations combining advanced spectroscopy, structural analysis, and theoretical modeling will be essential to uncover and understand the full spectrum of physical phenomena that this compound-based materials can exhibit.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 3,6-dichloro-9H-carbazole (3,6-CCZ), and how can reaction conditions be optimized?
- Methodology : 3,6-CCZ is synthesized via halogenation of carbazole derivatives. A modified method involves reacting carbazole with halogenating agents (e.g., 1,4-dibromobutane or chlorinated reagents) in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C for 3–24 hours. Purification involves washing with water/brine, drying over Na₂SO₄, and recrystallization from ethanol (yields ~89%) . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time.
Q. Which analytical techniques are critical for confirming the purity and structure of 3,6-dichloro-9H-carbazole?
- Methodology : Use NMR (¹H/¹³C) to verify substitution patterns and purity. X-ray crystallography (e.g., SHELXL refinement) confirms planar carbazole rings and dihedral angles between substituents (mean deviation: 0.0277 Å). HPLC with UV detection (λ ≈ 295–301 nm) monitors degradation intermediates .
Q. How can researchers safely handle halogenated carbazoles like 3,6-CCZ in laboratory settings?
- Methodology : Follow protocols for non-hazardous carbazoles (e.g., 9-propyl-9H-carbazole SDS): avoid skin/eye contact, use PPE, and ensure ventilation. For spills, adsorb with inert materials (e.g., sand) and dispose via approved waste streams .
Advanced Research Questions
Q. What experimental designs are suitable for studying the environmental persistence and photodegradation of 3,6-dichloro-9H-carbazole?
- Methodology : Simulate aquatic environments under controlled UV light (λ = 295–310 nm) to measure degradation kinetics. Use HPLC-MS to identify byproducts (e.g., dehalogenated intermediates). Compare half-lives to benchmarks (e.g., >120 days in soil) and assess bioaccumulation via partition coefficients (logP ≈ 3.84) .
Q. How do structural modifications (e.g., halogen position) influence the dioxin-like toxicity of dichlorocarbazoles?
- Methodology : Perform molecular docking studies to compare binding affinities of 3,6-CCZ and analogs (e.g., 3-bromo-9H-carbazole) to aryl hydrocarbon receptors. Validate with in vitro assays (e.g., CYP1A induction). Structural similarity to 2,3,7,8-TCDD correlates with EC₅₀ values .
Q. What computational methods predict the electronic and spectroscopic properties of 3,6-dichloro-9H-carbazole?
- Methodology : Use density functional theory (DFT) to calculate HOMO-LUMO gaps, UV-Vis spectra, and vibrational modes. Compare with experimental data (e.g., X-ray bond lengths: C–Br = 1.883–1.905 Å). Software like Gaussian or ADF is recommended .
Q. How can crystallographic refinement tools like SHELXL improve accuracy in determining dichlorocarbazole derivatives’ structures?
- Methodology : SHELXL refines high-resolution data using least-squares minimization. Key parameters include R-factors (<0.06) and data-to-parameter ratios (>8.9). For twinned crystals, employ TWIN/BASF commands. Validate with residual density maps .
Data Contradictions and Validation
- Degradation Rates : reports slow aquatic degradation of 3,6-CCZ, but conflicting studies suggest faster breakdown under specific UV intensities. Replicate experiments with controlled light sources and validate via LC-MS/MS.
- Toxicity Mechanisms : While some studies link 3,6-CCZ to dioxin-like effects, others argue its potency is lower. Use comparative receptor-binding assays and transcriptomic profiling to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
